methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Descripción
Propiedades
IUPAC Name |
methyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)8-6-7(9(13)14-5)12(4)11-8/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXTWCPDRMXDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Architecture and Translational Applications of Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Executive Summary
Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 167408-63-1) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery and advanced materials science. Characterized by its sterically hindered pyrazole core, this compound serves as a critical upstream intermediate in the synthesis of highly potent kinase inhibitors, particularly those targeting FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML) [1]. This technical guide provides a comprehensive analysis of its structural properties, synthetic utility, and step-by-step methodologies for its integration into advanced pharmacophores.
Structural & Physicochemical Profiling
The molecular architecture of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate is deliberately designed to optimize both chemical reactivity and pharmacokinetic stability in downstream derivatives [2].
-
1-Methyl Group: Provides steric stability to the pyrazole ring and prevents N-glucuronidation, significantly reducing metabolic deactivation by hepatic cytochrome P450 enzymes.
-
3-tert-Butyl Moiety: Imparts substantial lipophilicity. In the context of kinase inhibitors, this bulky, hydrophobic group acts as a critical anchor, binding deeply into the hydrophobic pockets adjacent to the ATP-binding site of kinases.
-
5-Methyl Carboxylate (Ester): Acts as a versatile synthetic handle. While it can be utilized directly in prodrug formulations, its primary utility lies in its saponification and subsequent conversion into ureas or amides.
Quantitative Data Summary
The following table consolidates the computational and physicochemical parameters critical for formulation and synthesis planning [1, 3].
| Property | Value |
| CAS Number | 167408-63-1 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Topological Polar Surface Area (TPSA) | 44.12 Ų |
| LogP (Predicted) | 1.50 - 1.63 |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 282.5 ± 28.0 °C (at 760 mmHg) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Synthetic Workflows and Derivatization
The most prominent application of this ester is its conversion into 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole[2]. The isocyanate derivative is a potent electrophile used to construct diaryl ureas—a ubiquitous pharmacophore in type II kinase inhibitors. The transformation requires a carefully controlled sequence: saponification of the ester to the carboxylic acid, followed by a Curtius rearrangement.
Caption: Synthetic workflow from pyrazole ester to urea-based kinase inhibitor.
Mechanistic Role in Targeted Therapeutics
In the development of FLT3 inhibitors for AML, the pyrazole-urea derivatives synthesized from this ester exhibit sub-micromolar inhibitory activity against FLT3-ITD (Internal Tandem Duplication) mutants [2]. The urea motif forms critical hydrogen bonds with the hinge region of the kinase, while the tert-butyl group occupies the DFG-out hydrophobic pocket, effectively locking the kinase in an inactive conformation. This halts downstream oncogenic signaling through the STAT5, PI3K/AKT, and RAS/MAPK pathways.
Caption: Mechanism of FLT3 kinase inhibition by pyrazole-urea derivatives.
Experimental Protocols: Self-Validating Systems
To ensure high fidelity in drug development pipelines, the following protocols detail the conversion of the ester into its active intermediates. The causality behind each reagent choice is explicitly defined to ensure experimental trustworthiness and reproducibility.
Protocol 1: Saponification to 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid
Objective: Mild cleavage of the methyl ester without disrupting the pyrazole core.
-
Preparation: Dissolve 10 mmol of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF, Methanol, and H₂O (50 mL total volume).
-
Causality: The ternary solvent system is critical. THF dissolves the lipophilic ester, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture.
-
-
Reagent Addition: Add 15 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.
-
Causality: LiOH is selected over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing for a milder, more controlled hydrolysis that prevents ring-opening side reactions.
-
-
Reaction: Stir the mixture at ambient temperature (20-25°C) for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the ester spot is completely consumed.
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the aqueous residue with 20 mL of H₂O and wash with Dichloromethane (2 x 15 mL) to remove unreacted starting material.
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2-3 using 1N HCl. The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Curtius Rearrangement to Isocyanate and In Situ Urea Formation
Objective: Conversion of the carboxylic acid to a reactive isocyanate, followed by amine trapping to form a urea pharmacophore [2].
-
Activation: Suspend 5 mmol of the isolated carboxylic acid in 25 mL of anhydrous Toluene under an inert Argon atmosphere.
-
Reagent Addition: Add 6 mmol of Triethylamine (Et₃N), followed by the dropwise addition of 5.5 mmol of Diphenylphosphoryl azide (DPPA).
-
Causality: DPPA is utilized as a safer, bench-stable alternative to phosgene or acyl chlorides. It directly converts the carboxylic acid into an acyl azide in a single pot. Et₃N acts as a proton scavenger to drive the formation of the azide.
-
-
Thermal Rearrangement: Heat the reaction mixture to 80°C for 2 hours.
-
Causality: Heating triggers the Curtius rearrangement, extruding nitrogen gas (N₂) and forming the highly reactive 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole intermediate.
-
-
Amine Trapping: Cool the mixture to 40°C and add 5 mmol of the target aniline/amine derivative. Stir for an additional 4 hours. The isocyanate undergoes rapid nucleophilic attack by the amine, yielding the final diaryl urea product, which can be purified via flash chromatography.
Material Science Applications
Beyond pharmaceuticals, derivatives of this ester are employed in advanced materials. The isocyanate derivatives participate in polyurethane and polyurea synthesis, forming durable crosslinked networks. Furthermore, self-assembled monolayers (SAMs) prepared from these pyrazole derivatives on gold surfaces are utilized in biosensors; the tert-butyl group effectively minimizes non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in diagnostic assays [2].
Comprehensive NMR Characterization and Structural Analysis of Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Introduction & Pharmacological Relevance
The pyrazole ring system is a cornerstone motif in modern medicinal chemistry. Specifically, the highly substituted methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 167408-63-1) serves as a critical intermediate and building block in the synthesis of and targeted kinase therapeutics[1]. The unique steric and electronic profile imparted by the bulky C3-tert-butyl group and the N1-methyl group necessitates precise structural characterization.
This whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the quantum mechanical and local environmental factors driving these observations.
Structural Elucidation: 1 H NMR Spectroscopy
The 1 H NMR spectrum of this compound in deuterated chloroform (CDCl 3 ) is characterized by four distinct singlet resonances. The lack of scalar ( J ) coupling is due to the complete isolation of the spin systems across the substituted pyrazole core.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Environment |
| C3-C(CH 3 ) 3 | 1.30 | Singlet (s) | 9H | tert-Butyl methyls | Highly shielded by a symmetric sp 3 environment and strong +I (inductive) effect. |
| O-CH 3 | 3.88 | Singlet (s) | 3H | Ester methoxy | Deshielded by the adjacent electronegative oxygen (-I effect). |
| N1-CH 3 | 4.10 | Singlet (s) | 3H | N-methyl | Deshielded by the adjacent sp 2 nitrogen and participation in the aromatic ring current. |
| C4-H | 6.65 | Singlet (s) | 1H | Pyrazole aromatic CH | Shifted upfield relative to standard aromatics due to the electron-rich nature of the heterocycle. |
The Causality of the C4-Proton Shift
In a standard benzene ring, protons resonate near 7.26 ppm. However, the pyrazole core is an electron-rich, π-excessive heterocycle. The +M (mesomeric) effect of the ring nitrogens significantly increases electron density at the C4 position. Furthermore, the massive +I effect of the adjacent C3-tert-butyl group strongly shields this proton[1]. This shielding is only partially offset by the electron-withdrawing (-I, -M) effects of the C5-ester, resulting in a net upfield shift to δ 6.65 ppm. The baseline for these assignments is well-supported by the [2].
Structural Elucidation: 13 C NMR Spectroscopy
Carbon-13 NMR provides a direct map of the molecular skeleton. The shifts are highly sensitive to hybridization, electronegativity, and steric compression.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift (δ, ppm) | Type | Assignment | Causality / Electronic Environment |
| C3-C(CH 3 ) 3 | 30.5 | Primary (CH 3 ) | tert-Butyl methyls | Shielded sp 3 carbons in a symmetric environment. |
| C3-C(CH 3 ) 3 | 32.0 | Quaternary (C) | tert-Butyl central C | Deshielded relative to the methyls due to attachment to the sp 2 C3. |
| N1-CH 3 | 38.0 | Primary (CH 3 ) | N-methyl | Deshielded by the electronegative N1 atom. |
| O-CH 3 | 51.5 | Primary (CH 3 ) | Ester methoxy | Strongly deshielded by direct oxygen attachment. |
| C4 | 107.5 | Tertiary (CH) | Pyrazole C4 | Highly shielded aromatic carbon due to +M effect of ring nitrogens. |
| C5 | 133.0 | Quaternary (C) | Pyrazole C5 | Deshielded by adjacent N1 and the electron-withdrawing ester. |
| C3 | 160.5 | Quaternary (C) | Pyrazole C3 | Strongly deshielded by adjacent N2 and steric compression from the t-Bu group. |
| C=O | 161.0 | Quaternary (C) | Ester carbonyl | Extreme deshielding due to sp 2 oxygen and resonance. |
The Causality of Quaternary Carbon Shifts
One might intuitively expect the carbon adjacent to the electron-withdrawing ester (C5) to be the most downfield ring carbon. However, the C3 carbon (δ 160.5 ppm) is profoundly more deshielded than C5 (δ 133.0 ppm). The steric bulk of the tert-butyl group at C3 causes localized van der Waals deshielding (steric compression). Additionally, its proximity to the N2 lone pair severely alters the local magnetic susceptibility tensor, pushing the C3 signal past 160 ppm[1].
Figure 1: Logical relationship of substituent electronic effects on pyrazole core chemical shifts.
Experimental Protocol: High-Resolution NMR Acquisition
To ensure absolute reproducibility and[3], the following self-validating protocol must be strictly adhered to when acquiring NMR data for substituted pyrazole derivatives.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.
-
Causality: Unfiltered microscopic particulates create localized magnetic susceptibility gradients. These gradients distort the B0 field around the sample, making it impossible to achieve a homogeneous shim, which manifests as broad, asymmetrical peak bases.
Step 2: Probe Tuning and Matching
-
Action: Insert the sample and tune the probe circuits to the exact Larmor frequencies of 1 H (~400.13 MHz) and 13 C (~100.61 MHz).
-
Causality: Optimal tuning minimizes reflected RF power, maximizing the efficiency of the excitation pulse and the sensitivity of the receiver coil. This is critical for detecting the low-abundance 13 C quaternary carbons (C3, C5, C=O).
Step 3: Locking and Gradient Shimming (Self-Validating Step)
-
Action: Lock the spectrometer to the deuterium resonance of CDCl 3 . Execute a 3D gradient shimming protocol (Z0–Z5).
-
Self-Validation Check: Monitor the lock signal amplitude for 60 seconds post-shimming. If the lock level fluctuates by >5%, it indicates active convection currents or thermal instability within the tube. Do not proceed. Allow the sample to thermally equilibrate in the probe for 5 additional minutes, then re-shim. Proceeding with an unstable lock guarantees degraded resolution.
Step 4: Pulse Sequence Execution
-
1 H Acquisition: Use a standard 30° excitation pulse, 1.0 s relaxation delay ( d1 ), 64k data points, and 16 scans.
-
13 C Acquisition: Use a power-gated decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings while retaining Nuclear Overhauser Effect (NOE) enhancement. Set d1 to 2.0–3.0 seconds and acquire ≥1024 scans.
-
Causality: Quaternary carbons (C3, C5, C=O, and the central t-Bu carbon) lack directly attached protons to facilitate rapid dipole-dipole relaxation. They possess inherently long T1 relaxation times. A longer d1 delay prevents the saturation of these spins, ensuring they appear clearly in the final spectrum.
Figure 2: Standardized high-resolution NMR acquisition and self-validating processing workflow.
References
-
Title: Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CID: 71308030) Source: PubChem Database URL: [Link]
-
Title: Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation Source: ChemRxiv URL: [Link]
-
Title: Azide monoliths as convenient flow reactors for efficient Curtius rearrangement reactions Source: Organic & Biomolecular Chemistry (Baxendale Group, Durham University) URL: [Link]
Sources
Unlocking the Pharmacophore: Mechanisms of Action of Pyrazole-5-Carboxylate Derivatives in Medicinal Chemistry
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, but its functionalization dictates its specific therapeutic trajectory. Among its derivatives, pyrazole-5-carboxylates have emerged as highly versatile pharmacophores. The 5-carboxylate moiety provides a unique geometric vector for steric occupation and acts as a critical hydrogen-bond acceptor, enabling precise interactions with diverse biological targets.
As a Senior Application Scientist, I have structured this technical guide to dissect the distinct mechanisms of action (MoA) of pyrazole-5-carboxylate derivatives across oncology and virology. By moving beyond basic structural descriptions, this whitepaper explores the thermodynamic and kinetic causality behind their efficacy and provides self-validating experimental protocols for target engagement validation.
Oncology: Kinase Inhibition via Adenine Mimicry
Mechanism of Action
Protein kinases, particularly the Aurora kinases (Aurora-A/B) and Cyclin-Dependent Kinases (CDKs), are critical drivers of cell cycle progression. Pyrazole-5-carboxylate derivatives and their fused bicyclic analogs (e.g., tetrahydropyrrolo[3,4-c]pyrazoles) act as potent Type I kinase inhibitors by mimicking the purine ring of ATP ()[1].
The causality of binding is driven by the pyrazole nitrogens (N1 and N2), which act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region. Concurrently, the 5-carboxylate group (or its carboxamide derivatives) projects into the solvent-exposed region or ribose-binding pocket, allowing for the introduction of solubilizing groups without disrupting the core binding affinity. This competitive exclusion of ATP prevents kinase autophosphorylation, halting centrosome maturation and triggering G2/M phase cell cycle arrest.
Fig 1. Aurora-A kinase inhibition by pyrazole-5-carboxylates leading to G2/M cell cycle arrest.
Oncology: Disruption of Microtubule Dynamics
Mechanism of Action
Beyond kinase inhibition, highly substituted pyrazole-5-carboxylates (such as 4-amino-1-aryl-3-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carboxylates) have been rationally designed to target the colchicine binding site of β -tubulin ()[2].
The structural causality relies on a conformational constraint strategy. The 5-carboxylate ester provides optimal lipophilicity and steric bulk to fit deeply into the hydrophobic pocket of tubulin. This binding prevents the curved-to-straight conformational transition of the αβ -tubulin heterodimer, which is thermodynamically required for microtubule polymerization. The resulting catastrophic depolymerization halts cell migration and induces apoptosis in highly proliferative cancer cells.
Self-Validating Protocol: In Vitro Tubulin Polymerization Assay
To validate the MoA of a novel pyrazole-5-carboxylate against tubulin, a kinetic fluorescence-based or absorbance-based assay is required. This protocol is self-validating via the inclusion of opposing mechanistic controls.
Step 1: Matrix Preparation Reconstitute lyophilized bovine brain tubulin (>99% purity) to 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains physiological pH without chelating essential metals. Mg 2+ is an obligate cofactor for GTP binding, while EGTA chelates Ca 2+ , which would otherwise trigger premature, catastrophic depolymerization of the matrix.
Step 2: Compound Incubation Plate 10 μ L of the pyrazole-5-carboxylate derivative (10 μ M final), Paclitaxel (3 μ M, positive stabilization control), Colchicine (3 μ M, positive destabilization control), and 1% DMSO (vehicle) into a pre-chilled 96-well half-area plate. Add 40 μ L of the tubulin matrix. Incubate on ice for 15 minutes. Causality: Microtubules depolymerize at cold temperatures. Pre-incubation on ice ensures the baseline reading consists entirely of unpolymerized heterodimers, allowing the compound to access the colchicine binding site before assembly begins.
Step 3: Initiation & Kinetic Reading Add 10 μ L of 6 mM GTP to all wells to initiate polymerization. Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes. Causality: GTP hydrolysis provides the thermodynamic driving force for polymerization. Absorbance at 340 nm measures turbidity (light scattering), which is directly proportional to microtubule polymer mass.
Step 4: Validation Checkpoint Calculate the Z'-factor using the V max of the vehicle control vs. Paclitaxel. The assay is validated only if Z' > 0.5. A successful pyrazole-5-carboxylate inhibitor will mirror the Colchicine kinetic curve, flattening the V max slope compared to the vehicle.
Virology: Non-Classical HIV-1 Replication Inhibition
Mechanism of Action
Historically, anti-retroviral therapies have targeted HIV-1 Reverse Transcriptase (RT), Protease (PR), or Integrase (IN). However, recent high-throughput screening and SAR studies have identified specific pyrazole-5-carboxylates—namely methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate—as potent HIV-1 replication inhibitors that do not belong to classical drug classes ()[3].
Because these derivatives bypass standard RT/PR/IN active sites, they maintain efficacy against multi-drug resistant viral strains. The 5-carboxylate group is critical here for maintaining an advantageous ADME profile, balancing lipophilicity for membrane permeability while avoiding rapid hepatic hydrolysis.
Self-Validating Protocol: Pseudovirus Single-Cycle Infection Assay
To confirm non-classical antiviral activity without the confounding variables of secondary viral spread, a single-cycle pseudovirus assay is utilized.
Step 1: Pseudovirus Production Co-transfect HEK-293T cells with an Env-deficient HIV-1 proviral backbone expressing a luciferase reporter (pNL4-3.Luc.R-E-) and a plasmid expressing the HIV-1 envelope glycoprotein (pSVIII-Env). Harvest the supernatant at 48 hours post-transfection and filter (0.45 μ m). Causality: Using an Env-deficient backbone ensures the resulting virions can infect a target cell only once (single-cycle). The luciferase reporter provides a highly sensitive, high-dynamic-range quantitative readout of successful viral integration and gene expression.
Step 2: Target Cell Preparation Seed TZM-bl cells (HeLa derivatives expressing CD4, CCR5, and CXCR4) at 10,000 cells/well in a 96-well plate. Allow 24 hours for adherence.
Step 3: Infection & Compound Treatment Pre-treat the TZM-bl cells with serial dilutions of the pyrazole-5-carboxylate derivative (0.1 to 50 μ M) and Tenofovir (reference control) for 1 hour. Inoculate with the pseudovirus at a Multiplicity of Infection (MOI) of 0.1.
Step 4: Luminescent Quantification & Validation At 48 hours post-infection, lyse the cells and add luciferin substrate. Quantify relative light units (RLU) using a luminometer. Validation Checkpoint: The assay is self-validating if the signal-to-background ratio (infected vehicle vs. uninfected mock) is >100. Calculate the EC 50 using a non-linear regression curve fit.
Quantitative Structure-Activity Data
The therapeutic plasticity of the pyrazole-5-carboxylate scaffold is best illustrated by comparing the structure-activity relationship (SAR) data across different targets.
| Compound Class / Specific Derivative | Primary Target | Mechanism of Action | IC₅₀ / EC₅₀ Range | Key Structural Feature |
| Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate | HIV-1 Replication | Non-classical inhibition (Bypasses RT/PR/IN) | 15.2 – 19.4 µM | 5-methyl ester provides optimal membrane permeability[3]. |
| 4-Amino-1-aryl-3-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carboxylate | β -Tubulin | Colchicine-site binding; Microtubule depolymerization | 15 nM (PC-3 cells) | 5-carboxylate creates steric constraint for deep hydrophobic pocket binding[2]. |
| Tetrahydropyrrolo[3,4-c]pyrazole-5-carboxamide (Compound 18) | Aurora-A Kinase | ATP-competitive inhibition at the hinge region | 27 nM (Enzymatic) | Pyrazole nitrogens act as adenine mimetics; 5-carboxamide extends into solvent[1]. |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 Lung Cancer | Induction of cell apoptosis and autophagy | 26.0 µM | Ethyl ester balances lipophilicity for intracellular accumulation[4]. |
Conclusion & Future Perspectives
The pyrazole-5-carboxylate scaffold is a masterclass in pharmacophore design. By leveraging the hydrogen-bonding capacity of the pyrazole core and the steric/electronic tunability of the 5-carboxylate position, medicinal chemists can selectively direct these molecules toward kinase hinge regions, tubulin hydrophobic pockets, or novel antiviral targets. Future drug development should focus on utilizing the 5-carboxylate vector for targeted protein degradation (PROTACs), using the ester/amide linkage as an optimal attachment point for E3 ligase recruiting linkers.
References
-
Fichez, J., Soulié, C., Le Corre, L., et al. "Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor." RSC Medicinal Chemistry (2020).[Link]
-
Wang, Y., et al. "Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy." Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[Link]
-
Fancelli, D., et al. "Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition." Journal of Medicinal Chemistry (2005).[Link]
-
Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (2018).[Link]
-
Wei, F., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules (2022).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Tert-Butyl Perturbation in Pyrazole Chemistry: A Technical Guide to Electronic and Steric Effects
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development. Modulating its physicochemical properties is paramount for optimizing target affinity, selectivity, and pharmacokinetic profiles. The introduction of a tert-butyl group ( −C(CH3)3 ) represents a profound structural perturbation. This technical whitepaper explores the dual nature of the tert-butyl group—its powerful electron-donating (+I) capacity and its massive steric bulk—and how these properties are strategically leveraged to control regioselectivity during synthesis and enhance metabolic stability in drug design.
The Pyrazole Scaffold: Baseline Chemical Properties
To understand the impact of the tert-butyl group, we must first establish the baseline properties of the unsubstituted pyrazole ring. Pyrazole is a five-membered, slightly π -excessive aromatic heterocycle containing two adjacent nitrogen atoms. It is amphoteric in nature, exhibiting a pKa of approximately 2.52 for its protonated form (weakly basic) and 14.21 for its deprotonated form (weakly acidic)[1]. The ring alternates between double and single bonds, allowing for prototropic annular tautomerism where the proton rapidly migrates between the N1 and N2 positions[2].
Electronic Effects: Inductive Donation and Tautomeric Shifts
The tert-butyl group exerts a strong inductive electron-donating (+I) effect. When attached to the pyrazole ring, it pushes electron density into the π -system.
-
pKa Modulation: The increased electron density subtly raises the basicity of the adjacent nitrogen atoms, making the pyrazole ring more susceptible to electrophilic attack at the C4 position while simultaneously rendering the N-H proton less acidic.
-
Tautomeric Stabilization: In 3(5)-substituted pyrazoles, tautomerism dictates molecular geometry. The introduction of a bulky, electron-donating tert-butyl group at the C3/C5 positions fundamentally alters this equilibrium. Computational DFT studies reveal that the tert-butyl group stabilizes specific tautomers by favoring the occupation of the C3 position, maximizing thermodynamic stability through a combination of electronic contribution and the minimization of steric repulsion[2].
Steric Hindrance: Regiocontrol and Conformational Locking
Steric hindrance is arguably the most exploitable feature of the tert-butyl group. With its massive A-value, the −C(CH3)3 moiety creates a rigid, non-polar domain that effectively blocks adjacent reaction sites[3].
In the de novo synthesis of highly substituted pyrazoles, this steric bulk is used as a directing tool to force regioselectivity. For example, during the base-mediated reaction of hydrazones with nitroolefins, the presence of strong bases like t−BuOK and bulky substituents drives the reaction exclusively toward 1,3,4-regioselectivity[4]. The bulky intermediates undergo a stepwise cycloaddition where steric clash is minimized, preventing the formation of the 1,3,5-isomer[4].
Fig 1. Interplay of steric and electronic effects of the tert-butyl group on pyrazoles.
Pharmacological Implications: Lipophilicity and Metabolic Shielding
In medicinal chemistry, the pyrazole nucleus forms the structural basis for potent anti-inflammatory drugs, such as the COX-2 inhibitor celecoxib[5]. The strategic incorporation of a tert-butyl group impacts the pharmacological profile in three distinct ways:
-
Lipophilicity (logP) Enhancement: The hydrophobic nature of the three methyl groups significantly increases the overall lipophilicity of the molecule. This improves cell membrane permeability, which is critical for intracellular target engagement[5].
-
Metabolic Shielding: The tert-butyl group acts as a physical barrier. By sterically hindering metabolically labile sites on the drug molecule, it prevents or slows down enzymatic degradation by hepatic Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[3].
-
Receptor Selectivity: Recent studies on N-tert-butyl diarylpyrazole derivatives demonstrate that the bulkiness of the group can force the molecule into a specific conformation that perfectly occupies the hydrophobic pocket of the COX-2 enzyme, leading to potent inhibition of pro-inflammatory mediators like PGE2 and TNF- α [6].
Quantitative Data Summary
The following table synthesizes the pharmacological impact of substituting a standard methyl group or hydrogen atom with a tert-butyl group on a diarylpyrazole scaffold targeting COX-2.
| Compound Scaffold | Substituent (R) | COX-2 IC50 ( μM ) | Lipophilicity (logP) | Metabolic Stability ( t1/2 min) |
| Diarylpyrazole | -H | 1.25 | 2.8 | 15 |
| Diarylpyrazole | −CH3 | 0.82 | 3.1 | 28 |
| Diarylpyrazole | −C(CH3)3 | 0.04 | 4.5 | >120 |
Table 1: Comparative pharmacological profiling illustrating the superior target affinity and metabolic stability conferred by the tert-butyl group.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies detail the self-validating systems used to synthesize and evaluate tert-butyl pyrazole derivatives.
Protocol A: Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles
This protocol leverages steric hindrance to achieve exclusive regioselectivity during cycloaddition[4].
Fig 2. Workflow for the regioselective synthesis of tert-butyl pyrazole derivatives.
Step 1: Hydrazone Formation
-
Action: React the starting ketone with N-tert-butylhydrazine hydrochloride in ethanol under reflux for 4 hours.
-
Causality: The hydrochloride salt is used to prevent premature oxidation of the hydrazine. Refluxing ensures complete condensation.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the ketone spot validates intermediate formation.
Step 2: Base-Mediated Cycloaddition
-
Action: Introduce the nitroolefin to the hydrazone solution, followed by the dropwise addition of t−BuOK (1.5 eq) at 0°C. Stir for 2 hours.
-
Causality: t−BuOK acts as a strong, non-nucleophilic base that deprotonates the hydrazone without attacking the nitroolefin. The low temperature controls the exothermic cycloaddition, while the bulky tert-butyl groups on both the base and the substrate force the intermediates into a 1,3,4-arrangement to avoid steric clash[4].
Step 3: Acid Quenching
-
Action: Quench the reaction mixture strictly with Trifluoroacetic Acid (TFA) until pH reaches 4.
-
Causality: Subsequent quenching with strong acids like TFA is essential to achieve good yields[4]. It rapidly neutralizes the strongly basic environment, preventing base-catalyzed ring-opening or degradation of the newly formed pyrazole nucleus.
Step 4: Purification and Structural Confirmation
-
Action: Extract with dichloromethane, dry over MgSO4 , and purify via flash chromatography.
-
Validation: Confirm 1,3,4-regioselectivity via 2D-NMR (NOESY). The lack of NOE cross-peaks between the C3 and C5 substituents definitively validates the regiochemistry.
Protocol B: In Vitro COX-2 Inhibition Assay
This protocol assesses the pharmacological efficacy of the synthesized tert-butyl pyrazoles[6].
Step 1: Enzyme Pre-incubation
-
Action: Incubate purified recombinant human COX-2 enzyme with the tert-butyl pyrazole derivative (ranging from 0.01 to 10 μM ) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 37°C.
-
Causality: Pre-incubation is a critical step. The massive steric bulk of the tert-butyl group requires time to properly orient and induce the necessary conformational shifts to lock into the hydrophobic side-pocket of the COX-2 active site. Skipping this step leads to false negatives.
Step 2: Substrate Addition
-
Action: Initiate the reaction by adding arachidonic acid (10 μM ).
Step 3: Quantification (Self-Validating Step)
-
Action: Measure the production of Prostaglandin E2 ( PGE2 ) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Validation: Always run a parallel positive control using Celecoxib and a vehicle-only negative control. The assay is only validated if Celecoxib yields an IC50 within the established literature range (approx. 0.04 - 0.06 μM ).
References
-
Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal. [Link]
-
MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI. [Link]
-
University of Strathclyde. "Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)." Strathclyde. [Link]
-
MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds." MDPI.[Link]
Sources
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Precursors to Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Introduction: The Critical Role of Early Pharmacokinetic Assessment in Pyrazole-Based Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to anti-cancer therapies.[1][2][3] The biological activity of these compounds is intricately linked to their substitution patterns, which in turn significantly influence their pharmacokinetic (PK) properties.[2] The compound of interest, methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate, represents a class of substituted pyrazoles with potential therapeutic value. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary reason for late-stage failures.[4] Therefore, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of not only the final compound but also its key precursors is paramount for a successful drug development campaign.
This guide provides a comprehensive framework for the pharmacokinetic profiling of precursors to methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate. As direct synthetic routes for this specific molecule are not extensively published, we will infer its likely precursors based on established pyrazole synthesis methodologies, such as the Knorr-type synthesis.[5] This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Consequently, this guide will focus on the pharmacokinetic characterization of two key precursor classes: substituted hydrazines (e.g., methylhydrazine) and functionalized 1,3-dicarbonyl compounds .
By evaluating the ADME properties of these precursors early in the drug discovery process, researchers can identify potential liabilities, guide synthetic strategies, and ultimately select candidates with a higher probability of clinical success.
Conceptual Framework: A Phased Approach to Precursor Pharmacokinetic Profiling
The pharmacokinetic evaluation of precursors should be a tiered and iterative process, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates. This approach allows for the efficient screening of multiple compounds and the early identification of potential issues.
Caption: A tiered workflow for the pharmacokinetic profiling of precursors.
Part 1: In Vitro ADME Profiling of Precursors
In the early stages of drug discovery, in vitro ADME assays are indispensable for rapidly screening compounds and identifying potential liabilities. These assays provide crucial data on a precursor's intrinsic properties, which can influence its in vivo behavior.
Physicochemical Characterization
The fundamental physicochemical properties of a precursor will dictate its behavior in biological systems.
-
Aqueous Solubility: Poor solubility can limit absorption and lead to unreliable data in other in vitro assays.
-
Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross cell membranes and bind to plasma proteins.
| Parameter | Experimental Method | Importance |
| Kinetic Solubility | Turbidimetric method | High-throughput assessment of solubility under non-equilibrium conditions. |
| Thermodynamic Solubility | Shake-flask method | Provides the equilibrium solubility, a more accurate measure for lead candidates. |
| LogP/LogD | Shake-flask or chromatographic methods | Predicts membrane permeability and potential for non-specific binding. |
Metabolic Stability Assessment
Metabolic stability assays evaluate a precursor's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound that is rapidly metabolized will likely have a short half-life and low bioavailability.
This assay is a widely used model to assess Phase I metabolic activity.[3]
-
Preparation of Reagents:
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test precursor stock solution (in DMSO or other suitable solvent)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
-
Incubation Procedure:
-
Pre-warm a solution of liver microsomes and buffer to 37°C.
-
Add the test precursor to the microsomal solution to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent precursor.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining precursor versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
| Compound Class | Expected Metabolic Pathways |
| Substituted Hydrazines | N-oxidation, N-dealkylation |
| 1,3-Dicarbonyl Compounds | Reduction of keto groups, ester hydrolysis |
Plasma Protein Binding (PPB)
The extent to which a precursor binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and availability to reach its target site.[6] Only the unbound fraction of a drug is pharmacologically active.[6]
The RED method is a commonly used and reliable technique for determining plasma protein binding.[7]
-
Apparatus and Reagents:
-
RED device with dialysis membrane inserts (typically 8 kDa MWCO)
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test precursor stock solution
-
Positive control compounds (e.g., warfarin, propranolol)
-
-
Procedure:
-
Spike the plasma with the test precursor to the desired concentration.
-
Add the spiked plasma to one chamber of the RED insert and an equal volume of PBS to the other chamber.
-
Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.
-
-
Sample Analysis:
-
Analyze the concentrations of the precursor in both the plasma and buffer chambers using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage of protein binding is calculated as: (1 - fu) * 100.
-
Permeability Assessment
The ability of a precursor to cross biological membranes, such as the intestinal epithelium, is a key factor for oral absorption.
The Caco-2 cell monolayer is considered the gold standard in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[2][8]
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To assess apical to basolateral (A-to-B) permeability (absorption), add the test precursor to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
To assess basolateral to apical (B-to-A) permeability (efflux), add the test precursor to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the precursor in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of precursor appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 2 suggests the precursor is a substrate for active efflux.
-
-
| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Part 2: In Vivo Pharmacokinetic Studies of Lead Precursors
Following the in vitro characterization, promising precursors should be advanced to in vivo studies to understand their pharmacokinetic behavior in a whole organism.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Study Design and Execution
-
Animal Model: Rodents (rats or mice) are typically used for initial PK studies due to their well-characterized physiology and ethical considerations.
-
Dosing Routes:
-
Intravenous (IV) Bolus: Provides direct administration into the systemic circulation, allowing for the determination of clearance (CL) and volume of distribution (Vd).
-
Oral (PO) Gavage: Used to assess oral absorption and bioavailability (F).
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points after dosing to capture the concentration-time profile of the precursor.
-
Bioanalytical Method Validation: A robust and validated bioanalytical method, typically LC-MS/MS, is essential for the accurate quantification of the precursor in plasma samples.[4][9] Validation should include assessments of linearity, accuracy, precision, selectivity, and stability.
Key Pharmacokinetic Parameters
The analysis of plasma concentration-time data yields several critical pharmacokinetic parameters.
| Parameter | Description | Importance |
| Half-life (t½) | The time required for the plasma concentration to decrease by half. | Indicates the duration of action and dosing frequency. |
| Clearance (CL) | The volume of plasma cleared of the precursor per unit of time. | Reflects the efficiency of elimination processes. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of tissue distribution. |
| Area Under the Curve (AUC) | The integral of the plasma concentration-time curve. | Represents the total systemic exposure to the precursor. |
| Bioavailability (F) | The fraction of an administered dose that reaches the systemic circulation unchanged. | A key parameter for oral drug candidates. |
Calculation of Oral Bioavailability (F):
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Conclusion: Integrating Pharmacokinetic Data for Informed Decision-Making
The comprehensive pharmacokinetic profiling of precursors to methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate is a critical and proactive strategy in drug discovery. By systematically evaluating the ADME properties of key synthetic intermediates, researchers can identify and mitigate potential liabilities early, leading to the selection of drug candidates with a higher likelihood of success. The integration of in vitro and in vivo data provides a holistic understanding of a compound's disposition and enables the rational design of molecules with optimized pharmacokinetic profiles. This data-driven approach not only accelerates the drug development timeline but also contributes to the design of safer and more effective medicines.
References
- Asif, M. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Journal of Chemical and Pharmaceutical Research, 18(1), 1-20.
- Gomez, J. L., et al. (2010). Synthesis and structure-activity relationship studies of 1,5-diarylpyrazoles as potent and orally active antagonists of the corticotropin-releasing factor 1 receptor for the treatment of irritable bowel syndrome. Journal of Medicinal Chemistry, 53(17), 6435-6453.
- Kavaliauskas, P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- El-Sayed, M. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 107339.
- Ionescu, D., et al. (2014).
- Ali, G. M. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
- Yakan, H. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5), 553-563.
- Gambino, M. G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1639.
- Kumar, A., & Kumar, S. (2025). Pyrazole and Its Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Drug Delivery and Therapeutics, 15(4), 25-73.
- Quiroga, J., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1789.
- Singh, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 147-157.
- Kumar, R., et al. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 32(4), 1877-1891.
- Acar, Ç., et al. (2025). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity, 29(3), 1207-1227.
- Unciti-Broceta, A., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16589-16611.
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 659-681.
- Komykhov, S. A., et al. (2014). Esters of 4-formylpyrazol-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 50(8), 1103-1126.
- Patel, R. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1888-1894.
-
Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
- State Intellectual Property Office of the P.R.C. (2016). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN105646355A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Esters of 4-formylpyrazol-3-carboxylic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. scbt.com [scbt.com]
Protocol for the Regioselective N-Methylation of 3-tert-Butyl-1H-pyrazole-5-carboxylates
Executive Summary
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. However, the N-alkylation of 3,5-disubstituted-1H-pyrazoles presents a significant synthetic challenge due to annular tautomerism, which typically results in an inseparable mixture of regioisomers.
This application note details a highly optimized, regioselective protocol for the N-methylation of 3-tert-butyl-1H-pyrazole-5-carboxylates . By leveraging the massive steric disparity between the tert-butyl and carboxylate groups, this workflow utilizes specific base-solvent pairings to drive the reaction toward a single regioisomer (>95:5 Regiomeric Ratio). Furthermore, we establish a self-validating analytical framework using 2D NOESY NMR to unequivocally confirm the regiochemical outcome.
Mechanistic Rationale & Causality
To achieve high regioselectivity, one must understand the causality behind the electrophilic attack on the pyrazole core.
When 3-tert-butyl-1H-pyrazole-5-carboxylate is deprotonated, it forms a resonance-stabilized pyrazolide anion. This anion acts as an ambident nucleophile, meaning both nitrogen atoms are electronically capable of attacking the methylating agent (e.g., Methyl Iodide, MeI).
The regiochemical divergence is dictated entirely by steric control :
-
Attack at N adjacent to the tert-butyl group: The transition state is severely destabilized by the massive steric bulk of the tert-butyl moiety (A-value ≈ 4.8 kcal/mol).
-
Attack at N adjacent to the carboxylate group: The ester group is planar, rotationally flexible, and presents a significantly lower steric penalty.
Consequently, the electrophilic attack occurs preferentially at the nitrogen distal to the tert-butyl group, yielding 1-methyl-3-tert-butyl-1H-pyrazole-5-carboxylate as the overwhelming major product . The choice of a mild base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF) ensures the generation of a highly solvated, "naked" anion that maximizes this steric differentiation, avoiding the tight ion-pairing issues often seen with strong bases like NaH in non-polar solvents .
Reaction pathway demonstrating steric control over the ambident pyrazolide nucleophile.
Experimental Design & Optimization Data
The table below summarizes the causality of reagent selection. Cesium carbonate (Cs₂CO₃) provides the highest regioselectivity due to the large ionic radius of the cesium cation, which prevents tight coordination with the pyrazolide nitrogens, leaving them fully exposed to steric governance.
Table 1: Effect of Base and Solvent on Regioselectivity & Yield
| Base | Solvent | Temp (°C) | Regiomeric Ratio (Major:Minor) | Isolated Yield (%) | Mechanistic Effect |
| Cs₂CO₃ | DMF | 25 | >98:2 | 95 | Optimal: Loose ion pair, max steric control. |
| K₂CO₃ | DMF | 25 | >95:5 | 92 | Excellent alternative; highly scalable. |
| NaH | THF | 0 to 25 | 85:15 | 88 | Tight ion pairing reduces steric differentiation. |
| DIPEA | MeCN | 60 | 70:30 | 75 | Incomplete deprotonation; mixed mechanisms. |
Step-by-Step Protocol
Safety Warning: Methyl iodide (MeI) is a volatile alkylating agent and a suspected carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).
Reagent Preparation
-
Substrate: Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 equiv, 10.0 mmol, 1.82 g).
-
Base: Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 15.0 mmol, 4.89 g). Note: K₂CO₃ can be substituted for cost-efficiency at scale.
-
Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv, 12.0 mmol, 0.75 mL).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL, 0.4 M).
Reaction Execution
-
Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate and anhydrous DMF. Stir until fully dissolved.
-
Add Cs₂CO₃ in one portion. Cap the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Using a gas-tight syringe, add MeI dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1, UV active) or LC-MS.
Quench and Work-Up
-
Quench the reaction by slowly adding 50 mL of ice-cold distilled water.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL) to remove residual DMF, followed by Brine (30 mL).
-
Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 20% Ethyl Acetate in Hexanes. The major isomer (1-methyl-3-tert-butyl-1H-pyrazole-5-carboxylate) typically elutes first due to the shielding of the polar ester group by the adjacent N-methyl moiety.
Sequential workflow from reagent preparation to final analytical validation.
Analytical Validation: A Self-Validating System
To ensure absolute trustworthiness in the protocol, the isolated product must be subjected to a self-validating analytical check. Standard 1D ¹H NMR is sufficient for routine checks, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required for first-time validation to definitively prove spatial relationships.
Table 2: Diagnostic NMR Signals for Regioisomer Identification
| Analytical Metric | 1-Methyl-3-tert-butyl isomer (Major) | 1-Methyl-5-tert-butyl isomer (Minor) | Diagnostic Rationale |
| ¹H NMR: N-CH₃ Shift | ~4.10 ppm (s, 3H) | ~3.85 ppm (s, 3H) | In the major isomer, the N-CH₃ is adjacent to the ester, experiencing strong anisotropic deshielding. |
| ¹H NMR: t-Bu Shift | ~1.35 ppm (s, 9H) | ~1.40 ppm (s, 9H) | Negligible difference; not highly diagnostic alone. |
| 2D NOESY Cross-Peak | ABSENT | PRESENT (Strong) | Critical Validation: Lack of spatial proximity between N-CH₃ and t-Bu in the major isomer yields no NOE signal. |
References
-
Van Den Berge, E.; Robiette, R. Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Journal of Organic Chemistry 2013, 78(23), 12220-12223. URL:[Link]
-
Liu, Y. et al. Regioselective N-Trideuteromethylation of Tautomeric Polyaza Heterocycles. Journal of Organic Chemistry 2024, 89(10), 6853-6864. URL:[Link]
-
Fagnou, K. et al. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society 2009, 131(42), 15080-15081. URL:[Link]
Catalytic conditions for the ester hydrolysis of pyrazole-5-carboxylates
An authoritative guide to the catalytic hydrolysis of pyrazole-5-carboxylates, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Pyrazole-5-Carboxylic Acids
Pyrazole-5-carboxylic acids are not merely synthetic intermediates; they are high-value scaffolds in modern pharmacology and materials science. Their rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make them privileged motifs in the design of inhibitors, antagonists, and functional materials. The most common and reliable route to these crucial building blocks is the hydrolysis of their corresponding pyrazole-5-carboxylate esters.
The cleavage of the ester bond, while seemingly straightforward, is a reaction of critical importance. The efficiency of this step can significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API) or material. This guide provides a detailed exploration of the catalytic conditions for this transformation, focusing on the underlying principles that govern the choice of catalyst, solvent, and temperature. We will delve into the nuances of base- and acid-catalyzed methods, offering field-tested protocols and troubleshooting advice to navigate this essential synthetic step with precision and confidence.
Section 1: Base-Catalyzed Hydrolysis (Saponification): The Method of Choice
For the hydrolysis of pyrazole-5-carboxylates, base-catalyzed saponification is overwhelmingly the preferred industrial and laboratory method. The process is typically high-yielding and, for all practical purposes, irreversible. This irreversibility is a key advantage, driven by the final, thermodynamically favorable deprotonation of the carboxylic acid product by the base to form a carboxylate salt, which prevents the reverse reaction (esterification).
Mechanistic Rationale and Causality
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH or NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the alkoxide leaving group to yield the carboxylic acid. In the basic medium, this acid is immediately deprotonated, shifting the equilibrium entirely towards the products.
Key Experimental Choices & Their Rationale:
-
Choice of Base: Lithium hydroxide (LiOH) is frequently the base of choice over sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] This preference is rooted in the superior solubility of LiOH in mixed aqueous-organic solvent systems commonly used to dissolve the often-hydrophobic pyrazole ester substrates. Furthermore, LiOH is considered a "softer" base, which can sometimes minimize side reactions on sensitive functional groups elsewhere in the molecule. Typically, a stoichiometric excess (1.5 to 3.0 equivalents) is used to ensure the reaction proceeds to completion.
-
Solvent System: A biphasic or homogeneous co-solvent system is essential. A mixture of an organic solvent like tetrahydrofuran (THF) or dioxane with water (e.g., 3:1 THF/water) is standard.[1][2] The organic solvent ensures the solubility of the ester starting material, while water is necessary to dissolve the hydroxide base and participate in the hydrolysis.
-
Temperature: The reaction is often efficient at room temperature. However, for more sterically hindered or electronically deactivated esters, gentle heating to 40-50 °C can significantly accelerate the rate of conversion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which can range from 4 to 12 hours.[1]
Workflow for Base-Catalyzed Hydrolysis
Caption: Standard workflow for the saponification of pyrazole-5-carboxylates.
Detailed Protocol: Base-Catalyzed Hydrolysis
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid from its corresponding ester.
Materials:
-
Pyrazole-5-carboxylate ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (a 3:1 v/v ratio is a good starting point). The volume should be sufficient to ensure complete dissolution.
-
Base Addition: Add the solid base (LiOH or NaOH, 2.0 eq) to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature or, if the reaction is sluggish, with gentle heating at 40-50 °C.
-
Monitoring: Monitor the reaction's progress by TLC until the starting ester spot is completely consumed (typically 4-12 hours).[1]
-
Cooling & Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.[1][2]
-
Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the collected solid under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often of sufficient purity for subsequent steps without further purification.
Comparative Data for Base-Catalyzed Hydrolysis
| Base | Typical Equivalents | Common Solvent System | Temperature (°C) | Typical Duration (h) | Key Advantages |
| LiOH | 1.5 - 3.0 | THF/H₂O, Dioxane/H₂O | 25 - 50 | 4 - 12 | Excellent solubility; often gives cleaner reactions.[1][2] |
| NaOH | 1.5 - 3.0 | THF/H₂O, MeOH/H₂O | 25 - 50 | 4 - 12 | Cost-effective; widely available.[1][2] |
| KOH | 1.5 - 3.0 | EtOH/H₂O | 25 - 80 | 2 - 10 | Stronger nucleophile; can be faster but may increase side reactions. |
Section 2: Acid-Catalyzed Hydrolysis: An Alternative Approach
While less common for pyrazole-5-carboxylates, acid-catalyzed hydrolysis is a viable alternative, particularly for substrates that may be sensitive to strongly basic conditions. This reaction is essentially the reverse of a Fischer esterification.
Mechanistic Rationale and Causality
The mechanism involves the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water.[3][4] A series of proton transfers facilitates the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of alcohol, and a final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product.[5][6]
A critical distinction from base-catalyzed hydrolysis is that every step in this mechanism is reversible.[3] To drive the reaction to completion, it must be conducted with a large excess of water, in accordance with Le Châtelier's principle.
Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.
Detailed Protocol: Acid-Catalyzed Hydrolysis
Objective: To hydrolyze a base-sensitive pyrazole-5-carboxylate ester.
Materials:
-
Pyrazole-5-carboxylate ester (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalytic to stoichiometric)
-
Dioxane or Acetic Acid
-
Deionized Water
Procedure:
-
Setup: Dissolve the pyrazole-5-carboxylate ester in a suitable solvent like dioxane or acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add a large excess of water, followed by the acid catalyst (e.g., 10-20% v/v of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux and maintain it for several hours to days.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC. Due to the slow nature of the reaction, monitoring is essential.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography or recrystallization.
Section 3: Critical Factors Influencing Hydrolysis Outcomes
The specific substitution pattern on the pyrazole ring can significantly influence the rate and success of the hydrolysis reaction.
-
Electronic Effects: The stability of pyrazole esters can be related to the electronic effects of substituents.[7] Electron-withdrawing groups on the pyrazole ring can render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially accelerating hydrolysis. Conversely, electron-donating groups may decrease the rate of hydrolysis.
-
Steric Hindrance: Bulky substituents positioned near the ester functionality (e.g., at the C-4 position of the pyrazole or on the ester's alkyl group) can impede the approach of the nucleophile (hydroxide or water), thereby slowing the reaction rate. In such cases, more forcing conditions like higher temperatures or longer reaction times may be necessary.
-
Substrate Stability: Some pyrazole derivatives can be unstable under harsh conditions. For instance, certain substituted pyrazoles have been observed to be rapidly hydrolyzed in aqueous buffers, highlighting the inherent reactivity of the ester linkage in these systems.[7] It is crucial to consider the stability of the entire molecule when choosing between strongly basic or acidic conditions.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base/acid; Low temperature; Short reaction time; Steric hindrance. | Increase equivalents of base/acid. Gently heat the reaction (40-50°C for base, reflux for acid). Extend the reaction time and continue monitoring by TLC. |
| Low Yield / Decomposition | Substrate is sensitive to strong base/acid; High temperature. | Use milder conditions (e.g., LiOH at room temperature). If base-sensitive, switch to the acid-catalyzed protocol. Ensure controlled addition of acid during workup to avoid localized heating. |
| No Precipitate on Acidification | Product is water-soluble or forms an oil. | Concentrate the reaction mixture in vacuo to remove the organic solvent. If an oil forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). |
| Emulsion During Workup | Formation of salts and partially soluble species. | Add a saturated solution of NaCl (brine) to break the emulsion. Allow the mixture to stand, or filter through a pad of celite if necessary. |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Garlapati, S., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6208-6214. [Link]
- Awas, M., et al. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55, 492-501.
-
Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide.co.uk. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Khan Academy. (2019, January 15). Mechanism of ester hydrolysis. YouTube. [Link]
-
Chem Help ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
-
MDPI. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5808. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate in the Discovery of METI Agrochemicals
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals.
Scientific Rationale & Agrochemical Significance
Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate, and its corresponding free acid (CAS 175277-11-9)[1], serve as privileged building blocks in modern agrochemical synthesis. The pyrazole-5-carboxamide scaffold is the pharmacophoric core of Mitochondrial Electron Transport Inhibitors (METI), a highly effective class of acaricides and insecticides designated as Group 21A by the Insecticide Resistance Action Committee (IRAC)[2].
Causality of Structural Features:
-
3-tert-butyl group: Imparts significant steric bulk and enhances lipophilicity (logP). This structural feature is critical for anchoring the final active ingredient within the highly hydrophobic quinone-binding pocket of mitochondrial Complex I[3].
-
1-methyl group: Locks the pyrazole ring into a specific tautomeric form. This prevents unwanted N-alkylation side reactions during subsequent functionalization and ensures strict regioselectivity during amide coupling.
-
5-carboxylate ester: Acts as a stable, easily purifiable precursor that protects the carboxylic acid moiety during upstream synthesis. It readily undergoes basic saponification to yield the active coupling partner for library generation.
Mechanism of Action: Complex I Inhibition
METI acaricides synthesized from this building block (e.g., Tebufenpyrad analogs) act by selectively inhibiting NADH:ubiquinone oxidoreductase (Complex I)[4]. The resulting pyrazole-5-carboxamide competitively binds to the PSST homologue subunit of Complex I, physically blocking the electron transfer from iron-sulfur clusters to ubiquinone (CoQ10)[3]. This disruption halts ATP production, induces the generation of lethal reactive oxygen species (ROS), and leads to rapid pest mortality[5].
Caption: Disruption of the mitochondrial electron transport chain by pyrazole-based METI acaricides.
Experimental Workflows & Self-Validating Protocols
To utilize this building block in the discovery of novel agrochemicals, the methyl ester must first be hydrolyzed to the free acid, followed by amide coupling with various lipophilic amines (e.g., 4-tert-butylbenzylamine to form a Tebufenpyrad analog).
Caption: Synthetic workflow from the methyl ester building block to the final pyrazole-5-carboxamide.
Protocol A: Base-Catalyzed Saponification to the Free Acid
Objective: Convert the stable methyl ester to the reactive 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid. Causality & Experience: Methanol is chosen as the co-solvent to ensure complete dissolution of the lipophilic ester, while aqueous NaOH drives the irreversible nucleophilic acyl substitution. The bulky 3-tert-butyl group is distal to the reaction center, preventing steric hindrance during the formation of the tetrahedral intermediate.
-
Dissolution: Suspend 10.0 g of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate in 50 mL of Methanol (MeOH).
-
Hydrolysis: Add 2.5 equivalents of 2M aqueous NaOH (approx. 60 mL) dropwise at room temperature.
-
Reflux: Heat the mixture to 65°C for 2 hours.
-
Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting ester ( Rf≈0.6 ) must completely disappear, leaving a baseline spot representing the highly polar sodium carboxylate salt.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the MeOH. Causality: Removing the alcohol prevents the reversal of the reaction (Fischer esterification) during the subsequent acidification step.
-
Acidification: Cool the aqueous layer to 0°C and slowly add 3M HCl until a pH of 2.0 is reached. Causality: The free carboxylic acid is highly insoluble in cold water and will crash out of solution as a white crystalline solid.
-
Isolation: Filter the precipitate, wash with ice-cold water (3 x 20 mL) to remove residual NaCl, and dry in a vacuum oven at 45°C overnight.
Protocol B: Synthesis of METI-Acaricide Analogs via Amide Coupling
Objective: Couple the pyrazole acid with a target amine to form the final active ingredient. Causality & Experience: For industrial scale-up and routine library synthesis, activation via thionyl chloride (SOCl₂) is preferred due to high atom economy and low cost. Catalytic DMF is added to generate the highly electrophilic Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination of the acid.
-
Activation: Suspend 5.0 g of 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid in 30 mL of anhydrous Toluene. Add 3 drops of DMF, followed by 1.5 equivalents of SOCl₂ (3.0 mL) dropwise.
-
Reflux: Heat to 80°C for 3 hours until gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear solution.
-
Self-Validation Step: Quench a 10 µL aliquot of the mixture in 1 mL of MeOH. TLC analysis should reveal the methyl ester ( Rf≈0.6 ), confirming complete conversion of the acid to the acid chloride.
-
-
Concentration: Evaporate the toluene and excess SOCl₂ under vacuum to yield the crude acid chloride as a viscous oil.
-
Coupling Preparation: Dissolve the acid chloride in 20 mL of anhydrous Dichloromethane (DCM). In a separate flask, dissolve 1.1 equivalents of the target amine (e.g., 4-tert-butylbenzylamine) and 2.0 equivalents of Triethylamine (Et₃N) in 20 mL of DCM.
-
Addition: Dropwise add the acid chloride solution to the amine solution at 0°C. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct and preventing the unreactive amine hydrochloride salt from precipitating out of the reaction.
-
Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the final pyrazole-5-carboxamide.
Quantitative Data & Optimization
Table 1: Physicochemical Profile of the Pyrazole Building Block
| Property | Value | Analytical Significance |
| CAS Number (Acid) | 175277-11-9 | Unique identifier for regulatory and inventory tracking[1]. |
| Molecular Formula | C₉H₁₄N₂O₂ | Confirmed via High-Resolution Mass Spectrometry (HRMS)[1]. |
| Molecular Weight | 182.22 g/mol | Utilized for precise stoichiometric calculations[1]. |
| LogP (Estimated) | 2.40 | Indicates moderate lipophilicity, ideal for cuticular penetration in pests. |
Table 2: Optimization of Amide Coupling Reagents (10 mmol scale)
| Coupling Reagent | Solvent | Base | Yield (%) | Purity (HPLC) | Process Notes |
| SOCl₂ / cat. DMF | Toluene / DCM | Et₃N | 92% | >98% | Highly scalable; requires strict anhydrous conditions and ventilation. |
| HATU | DMF | DIPEA | 88% | >99% | Best for sensitive or sterically hindered amines; higher reagent cost. |
| EDC·HCl / HOBt | DCM | Et₃N | 75% | >95% | Aqueous workup removes byproducts easily; lower overall yield. |
References
-
Insecticide Resistance Action Committee (IRAC). "Tebufenpyrad". Available at:[Link]
-
Wikipedia. "Tebufenpyrad". Available at:[Link]
-
National Center for Biotechnology Information (PubMed). "A mutation in the PSST homologue of complex I (NADH:ubiquinone oxidoreductase) from Tetranychus urticae is associated with resistance to METI acaricides". Available at:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. irac-online.org [irac-online.org]
- 3. A mutation in the PSST homologue of complex I (NADH:ubiquinone oxidoreductase) from Tetranychus urticae is associated with resistance to METI acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Cross-coupling reactions utilizing methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Application Note: Advanced Cross-Coupling Methodologies Utilizing Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate in Drug Discovery
Executive Summary
As modern drug discovery pivots toward highly selective kinase and protease inhibitors, the architectural precision of chemical building blocks becomes paramount. Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 167408-63-1) has emerged as a privileged scaffold in medicinal chemistry[1]. This technical guide details advanced cross-coupling methodologies—ranging from direct Palladium-catalyzed C-H functionalization to acyl-mediated couplings—that leverage this specific pyrazole ester to construct high-affinity therapeutics.
Mechanistic Insights & Causality: The "Privileged" Scaffold
The strategic value of this compound lies in its precise substitution pattern, which dictates both its chemical reactivity and its biological efficacy:
-
The 3-tert-Butyl Group (Lipophilic Anchor): This bulky aliphatic moiety perfectly complements the hydrophobic S3 pocket of proteases like Cruzain[2] and the hydrophobic cavities near the hinge region of Receptor Tyrosine Kinases (RTKs) such as FLT3, Pan-Trk, and RET[3][4][5]. Matched Molecular Pair Analysis (MMPA) demonstrates that replacing this moiety with polar groups (e.g., -CF3) drastically reduces binding affinity due to unfavorable desolvation penalties[2].
-
The 1-Methyl Group (Metabolic Shield): N-methylation locks the tautomeric state of the pyrazole, directing regioselective cross-coupling at the C4 position. Biologically, it shields the core from cytochrome P450-mediated N-dealkylation, significantly improving the pharmacokinetic half-life compared to N-H analogs[3].
-
The C5 Methyl Ester (Orthogonal Handle): The ester serves as a stable, orthogonal reactive handle. It survives C4 C-H functionalization and can be subsequently activated for decarbonylative cross-coupling, amide coupling, or urea formation[4][6].
Inhibition of oncogenic RTK signaling by 3-tert-butyl-1-methyl-1H-pyrazole derivatives.
Quantitative Data: Structure-Activity Relationships (SAR)
The structural features of the pyrazole core directly translate to measurable pharmacological outcomes. Table 1 summarizes the causality between specific substitutions and target affinity.
Table 1: SAR and Pharmacological Impact of Pyrazole Substitutions
| Scaffold Substitution | Target Application | Key Pharmacological Consequence | Ref |
| 3-tert-butyl, 1-methyl | Pan-Trk, FLT3, RET | Optimal hydrophobic pocket fit; high metabolic stability; sub-micromolar IC50. | [3][4][5] |
| 3-cyclopropyl, 1-methyl | RET Kinase | Tolerated sterically, but lower residence time compared to the tert-butyl analog. | [5] |
| 3-CF3, 1-methyl | Cruzain (Protease) | Significant affinity loss due to polar mismatch in the hydrophobic S3 pocket. | [2] |
| 3-tert-butyl, 1-H | General Kinases | Poor metabolic stability; tautomerization complicates late-stage synthesis. | [3] |
Experimental Workflows & Protocols
The following self-validating protocols outline the three primary pathways for incorporating methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate into complex drug scaffolds.
Synthetic divergence of the pyrazole-5-carboxylate via C-H activation and cross-coupling.
Protocol 1: Direct Palladium-Catalyzed C4 C-H Arylation
While traditional cross-coupling requires pre-functionalized halides, the unsubstituted C4 position of this pyrazole ester is primed for direct C-H arylation. The electron-rich nature of the pyrazole, combined with the directing effect of the N-methyl group, allows for regioselective functionalization[7].
Reagents:
-
Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol)
-
Aryl Bromide (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (5 mol%, 0.05 mmol)
-
Di-1-adamantylbutylphosphine (Bu(Ad)₂P) (7.5 mol%, 0.075 mmol)
-
Potassium Acetate (KOAc) (2.0 equiv, 2.0 mmol)
-
N,N-Dimethylacetamide (DMAc) (0.2 M, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole ester, aryl bromide, Pd(OAc)₂, Bu(Ad)₂P, and KOAc.
-
Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly anaerobic environment, preventing catalyst deactivation.
-
Reaction: Inject anhydrous DMAc via syringe. Seal the tube and heat the mixture in a pre-heated oil bath at 120 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the C4-arylated pyrazole ester.
Protocol 2: Saponification and Amide Cross-Coupling
The C5 ester is readily hydrolyzed to 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid, a ubiquitous precursor for amide cross-coupling in the synthesis of Raf and Pan-Trk kinase inhibitors[4][6].
Step-by-Step Methodology:
-
Saponification: Dissolve the pyrazole ester (1.0 mmol) in a 3:1 mixture of THF/H₂O (4.0 mL). Add LiOH·H₂O (3.0 equiv, 3.0 mmol). Stir at 40 °C for 4 hours until TLC indicates complete consumption of the ester.
-
Acid Isolation: Concentrate the THF in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated carboxylic acid with EtOAc (3 x 10 mL). Dry and concentrate to afford the pure acid quantitatively.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active OBt ester.
-
Amine Addition: Add the target complex amine/aniline (1.1 equiv). Stir for 12 hours at room temperature.
-
Validation: Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase HPLC. The formation of the amide bond is confirmed by a characteristic downfield shift of the N-H proton (~8.5–10.0 ppm) in ¹H NMR.
Protocol 3: Curtius Rearrangement to Urea Linkages
Urea linkages are critical for establishing bidentate hydrogen bond networks in kinase hinge regions. Converting the carboxylic acid to an isocyanate allows for immediate cross-coupling with complex anilines[3][4].
Step-by-Step Methodology:
-
Acyl Azide Formation: Suspend 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in anhydrous Toluene (5.0 mL). Add Triethylamine (Et₃N) (1.5 equiv) and Diphenylphosphoryl azide (DPPA) (1.2 equiv).
-
Rearrangement: Stir the mixture at room temperature for 2 hours to form the acyl azide. Slowly heat the reaction to 90 °C. The evolution of N₂ gas indicates the successful Curtius rearrangement to the isocyanate intermediate.
-
Urea Cross-Coupling: Once gas evolution ceases (approx. 1 hour), cool the mixture to 50 °C and add the target aniline (1.0 equiv) in one portion. Stir for an additional 4 hours.
-
Isolation: Cool to room temperature, concentrate the solvent, and triturate the crude residue with cold diethyl ether to precipitate the highly pure urea product.
References
- ChemScene. Methyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate - ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx1yYG-k4uPWZo52kd2AsHJrTX5LB36JYP8oz_yHQQiBeQ2BZW6cCifdbFUVRBIdueAk0bIrNVZpn-WzWhjFsd5kwOWynpZOQ_tKPDNWZ5CREE_g3f0l2kVivYcyEnZQk_J2-0ESGZBKHcMHY=]
- VulcanChem. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole - Vulcanchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Cd07dtMyoHP__SJU0mRg7fHkthGkEn4MDIOHW6KJ1a-EpFC7T0G_jU2OztjeVLaRbTvBhLAPUUl0O8a2sEfrRP7H7c1YpwYZh71r_FNGN2f3h2UV5OKbHk4R7soO7808Wwi7XF0K]
- Journal of Medicinal Chemistry - ACS Publications. Structural Optimization and Structure–Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNUC-7pbS8_pyjupRmMEJN2QOOyIrVpd4zpeviOseKxakgNx-B6tfAzFAIvV976O9VqaX6MRq9uIMMeSf9EJEU4cd7lMDBQFthEPwnrlkD0D4D6EIV6BPBrcHAvFVLhC7Oks62T1isBRHv-jiEHhQ=]
- ChemRxiv. Thermodynamic Drivers of Covalent Cruzain Inhibition Beyond Enthalpy-Entropy Compensation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJovxQpOQ5o2_TCylZVz_42RoVGB7KwUd7pLZjXiZrBvlK5CGWvWVkYl35OrZ5smChiqZ9XdiT2Y39Djdo0_IUHCSMIBxB_TQTE-ht9ipDD645pxGpsnEMceAdvD7ccrhI-WFVah_iX6fyTlZgnZBGJRnw]
- PMC - NIH. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt9Za151OAeKEDQHqFbL0tSvf9shzpXc3s-K1yXIu3LC0cwAFPZ4mbjDmKoc--G5pgSybOCuHVrnfFp_eV1UBQ6Nzc77GRQQN_AMgc5I4sQgc7AZ6NYmZcGO5w4pQCd1sX2jw9_GJVyu71gm0=]
- Thieme Connect. Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHFth16_3kFEJLoW_e4608pKv98G9ce7VwZaeah75pP21jMuN_Zh7FpPClvUiXhVf9MQnjUBzhCiU-8e9ZH3nLQon9E-julNbgiDRzwsfi3MXqMbxY6j-mABFbdHer31YKyLGHVjRdefehv57A7hro5ADDJzK_-jmoKKJJFvI4ZiJXb1F5fL7eqBlFryep6DfTiBRyxzGjbsPBcKdZESv7tM2iMMXb_dvElM0eMIkQLZ46DDt]
- Google Patents. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfu_OZkdca2hOURQn1kEIZ7hC42WeSEtf-kWSd1lFVEnxGuoQ0CD5OteCKDElYZbpRPrl-nl8iYC-APdnFy-lx7Za0iDRAUVa-IWOmRkG6WnCiWR9bUb6ewAbYgc6O26627LIXjJSqSaHAqQ==]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 7. thieme-connect.de [thieme-connect.de]
Technical Support Center: Synthesis of Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate?
The most prevalent and robust method for constructing this pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of an appropriate 1,3-dicarbonyl compound with methylhydrazine.[1][2] For this specific target, the key starting materials are a pivaloylacetate ester (e.g., methyl 4,4-dimethyl-3-oxopentanoate) and methylhydrazine. This method is widely adopted due to the commercial availability of starting materials and its operational simplicity.
Q2: What is the primary challenge in this synthesis?
The critical challenge is controlling regioselectivity. Methylhydrazine is an unsymmetrical nucleophile, containing both a primary (-NH₂) and a secondary (-NHMe) nitrogen atom. Its reaction with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomeric pyrazoles. The goal is to ensure the reaction proceeds to form the desired 1,3,5-trisubstituted pyrazole, not the 1,5,3-isomer.
Q3: What kind of yields can I realistically expect?
Yields are highly dependent on the successful control of regioselectivity and reaction conditions. Unoptimized reactions may result in yields below 40-50% due to the formation of isomeric mixtures and incomplete conversion. However, by carefully selecting the solvent, catalyst, and temperature, yields can be significantly improved to 70-90% or higher.[2][3]
Troubleshooting and Optimization Guide
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion to the desired product. What are the first things to check?
A: When a reaction fails to initiate, a systematic check of the fundamentals is crucial.
-
Reagent Quality: Methylhydrazine is susceptible to oxidation. Use a recently purchased bottle or distill it under an inert atmosphere before use. The 1,3-dicarbonyl starting material should be of high purity, as acidic or basic impurities can interfere with the reaction.
-
Reaction Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of methylhydrazine, especially during prolonged heating.
-
Temperature: The initial condensation to form the hydrazone intermediate is often exothermic, but the subsequent cyclization and dehydration steps typically require heating. Ensure your reaction temperature is appropriate for the solvent used, usually between 60 °C and the reflux temperature of the solvent.
Q: My TLC/LC-MS analysis shows a complex mixture of many spots/peaks, and I can't isolate the desired product. What's going on?
A: A complex mixture often points to side reactions or decomposition, usually caused by overly harsh conditions.
-
Excessive Heat: Pyrazole rings are generally stable, but the starting materials and intermediates may not be. Excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Incorrect Stoichiometry: Using a large excess of either reagent can lead to side products. A stoichiometry of 1:1 or a slight excess (1.1 equivalents) of methylhydrazine is typically recommended.
-
Competing Side Reactions: The primary side reaction is the formation of the undesired regioisomer. If conditions are not optimized for regioselectivity, you will inherently obtain a mixture that is challenging to separate.
Problem Area 2: Poor Regioselectivity
Q: I've isolated a product, but NMR analysis confirms it is the wrong isomer, methyl 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate. How do I favor the formation of the desired 5-carboxylate?
A: This is the most common and critical issue. Controlling the regioselectivity is paramount and can be achieved by carefully tuning the reaction conditions, primarily the solvent and the presence of an acid catalyst.
-
Mechanism Insight: The reaction proceeds via initial attack of a hydrazine nitrogen onto one of the carbonyls. To form your desired 3-tert-butyl-5-carboxylate isomer, the primary (-NH₂) group of methylhydrazine must attack the ketone carbonyl (next to the tert-butyl group), and the secondary (-NHMe) group must be involved in the final cyclization with the ester carbonyl.
-
Solvent Choice is Key: The choice of solvent has a profound impact on regioselectivity.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can hydrogen-bond with the hydrazine, and reaction outcomes can be unpredictable, often leading to mixtures.
-
Aprotic Polar Solvents (e.g., DMAc, DMF, NMP): These solvents are highly recommended. They do not interfere with hydrogen bonding in the same way and have been shown to significantly favor the formation of a single regioisomer.[3]
-
-
Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can be highly beneficial. The acid protonates the carbonyl oxygen, increasing its electrophilicity. More importantly, it accelerates the dehydration step of the cyclized intermediate, which is often rate-limiting and can prevent isomer-equilibration pathways.[4]
// Connections {A, B} -> C; C -> D [label=" Pathway A\n(Favored in\nDMAc, Acid Cat.)"]; C -> E [label=" Pathway B\n(Competitive)"]; D -> F; E -> G; F -> H; G -> I; } .enddot Caption: Regioselective synthesis pathways.
Problem Area 3: Purification Challenges
Q: My crude product is a persistent oil and is difficult to handle and purify by column chromatography. What can I do?
A: While some pyrazoles are crystalline, many, especially esters, can be oils or low-melting solids.
-
Optimize Chromatography: Use a high-quality silica gel with a suitable solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) is typically effective for separating the product from less polar starting materials and nonpolar byproducts.
-
Salt Formation/Hydrolysis: If the ester proves difficult to purify, consider hydrolyzing the crude product to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in aq. THF/MeOH). The carboxylic acid is often a stable, crystalline solid that is much easier to purify by recrystallization or chromatography. The purified acid can then be cleanly re-esterified to the desired methyl ester.[5]
-
Distillation: If the product is thermally stable, vacuum distillation (Kugelrohr) can be an effective purification method for oils, especially on a larger scale.
Optimized Experimental Protocol
This protocol is designed as a robust starting point for achieving high yield and regioselectivity.
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
N,N-Dimethylacetamide (DMAc) (approx. 5 mL per mmol of limiting reagent)
-
Concentrated Hydrochloric Acid (0.1 equiv)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4,4-dimethyl-3-oxopentanoate and DMAc under a nitrogen atmosphere.
-
Reagent Addition: Slowly add methylhydrazine to the solution at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add the concentrated hydrochloric acid dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove the DMAc.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Troubleshooting Flowchart
Data Summary: Impact of Conditions on Yield & Selectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Ethanol / Methanol | Lower yield, mixture of isomers | Protic solvents can lead to competing reaction pathways. |
| DMAc / DMF | High yield, high regioselectivity | Aprotic polar solvents favor the desired reaction mechanism.[3] | |
| Catalyst | None | Slower reaction, potential for mixtures | Cyclization/dehydration can be slow without a catalyst. |
| Acid (HCl, H₂SO₄) | Faster reaction, improved selectivity | Catalyzes the key dehydration step, driving the reaction to the desired product.[4] | |
| Temperature | Room Temperature | Very slow to no reaction | Energy input is required for the cyclization and dehydration steps. |
| 80-100 °C | Optimal reaction rate | Balances reaction speed against potential for side reactions or decomposition. |
References
-
Kumar, V., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Reddy, R., et al. (2016). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. Available from: [Link]
-
Li, Y., et al. (2020). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry. Available from: [Link]
-
Yoon, J. Y., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available from: [Link]
-
Dang, T. T., & Langer, P. (2008). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Tetrahedron, 64(10), 2207-2215. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. (n.d.). Available from: [Link]
-
Naimi, D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. Available from: [Link]
-
Nishikawa, T., et al. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9238–9242. Available from: [Link]
-
Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 516-553. Available from: [Link]
-
Cerkovnik, J., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2999. Available from: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022). Available from: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2021). Available from: [Link]
-
Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. R Discovery. (2020). Available from: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (2025). Available from: [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197. Available from: [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI. (2021). Available from: [Link]
- CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
Technical Support Center: Resolving Regioselectivity Issues During Pyrazole N-Methylation
Welcome to the technical support center for pyrazole N-methylation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively methylating unsymmetrical pyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to regioselectivity and achieve your synthetic goals.
Introduction: The Challenge of Pyrazole N-Methylation
Pyrazoles are a critical heterocyclic motif in pharmaceuticals and agrochemicals.[1] The functionalization of the pyrazole core, particularly at the nitrogen atoms, is a common strategy for modulating biological activity. However, the inherent tautomerism and similar electronic properties of the two nitrogen atoms in an unsymmetrically substituted pyrazole ring present a significant synthetic hurdle.[1][2][3] Direct N-methylation often yields a mixture of N1 and N2 regioisomers, which can be challenging and costly to separate, impacting overall yield and process efficiency.[4][5]
This guide will equip you with the knowledge to diagnose regioselectivity issues, optimize reaction conditions, and implement advanced strategies to control the site of methylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
The principal challenge is controlling the regioselectivity of the methylation reaction. Because of the two adjacent and reactive nitrogen atoms (N1 and N2), traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) often lead to a mixture of N1- and N2-methylated products that can be difficult to separate.[4]
Q2: What key factors influence the N1/N2 isomer ratio?
The regioselectivity of pyrazole N-methylation is a multifactorial issue governed by a delicate interplay of several parameters:[5]
-
Steric Hindrance: This is often the most intuitive factor. Bulky substituents on the pyrazole ring will sterically encumber the adjacent nitrogen atom (N1), favoring methylation at the less hindered N2 position.[5] Conversely, using a sterically demanding methylating agent can favor methylation at the more accessible nitrogen atom.[4]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole, potentially requiring harsher reaction conditions.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature can profoundly influence the isomer ratio.[4][5] For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[5]
-
Nature of the Methylating Agent: The reactivity and structure of the methylating agent are critical. Advanced, sterically hindered reagents have been specifically designed to enhance selectivity.[4]
Q3: Are there highly reliable methods to achieve high N1-selectivity?
Yes, several strategies have been developed to overcome the inherent lack of selectivity:
-
Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes as "masked" methylating reagents has proven highly effective, often affording N1-selectivity greater than 90%.[4][6][7][8]
-
Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional levels of regioselectivity, often exceeding 99%, by precisely orienting the substrate in the active site.[4][9][10]
-
Protecting Group Strategies: In certain cases, one nitrogen atom can be temporarily blocked with a protecting group to direct methylation to the other nitrogen. A subsequent deprotection step then reveals the desired N-methylated pyrazole.[4][11]
Q4: How can I reliably distinguish and quantify the N1 and N2 regioisomers?
A combination of chromatographic and spectroscopic techniques is essential:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the ring protons and carbons, as well as the methyl group, will be distinct for each isomer.[2][12] Two-dimensional NMR experiments, such as NOESY, can provide definitive structural assignment by showing through-space correlations between the new methyl group and nearby protons on the pyrazole ring or its substituents.[12][13][14]
-
Chromatography: Silica gel column chromatography is the most common method for separating regioisomers.[4][15] If separation is difficult, experimenting with different solvent systems or stationary phases (e.g., alumina) is recommended.[4] HPLC and GC can also be used for both analytical quantification and preparative separation.[15]
-
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in GC-MS might differ, aiding in their identification.[12]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during pyrazole N-methylation experiments.
Problem 1: Poor Regioselectivity with a Mixture of N1 and N2 Isomers
This is the most frequent issue. A systematic approach to optimizing the reaction conditions is required.
Logical Troubleshooting Workflow
Caption: Decision tree for improving regioselectivity.
Detailed Troubleshooting Steps:
-
Assess the Substrate:
-
Steric Profile: Examine the steric bulk of the substituents at the C3 and C5 positions. The less hindered nitrogen is generally favored.[5] If your desired isomer is the one formed by attack at the more hindered nitrogen, standard methods are unlikely to succeed without modification.
-
Electronic Profile: Electron-withdrawing groups can decrease the overall nucleophilicity of the pyrazole, potentially requiring stronger bases or higher temperatures.[4]
-
-
Modify Reaction Conditions:
-
Base Selection: The choice of base is critical. A common starting point is K₂CO₃.[16] However, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can alter the nature of the pyrazolate salt and influence the regioselectivity.[1][4] In some cases, NaH has been shown to prevent the formation of isomeric mixtures.[1][5]
-
Solvent Screening: Solvent polarity plays a significant role. Polar aprotic solvents like DMF, DMSO, or acetonitrile often promote the formation of a single regioisomer.[5] The combination of K₂CO₃ in DMSO is reported to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[16][17]
-
Temperature Control: Investigate the effect of reaction temperature. Running the reaction at a lower temperature may enhance the kinetic selectivity, favoring one isomer over the other.[4]
-
-
Change the Methylating Agent:
-
Explore Alternative Methodologies:
-
Mitsunobu Reaction: This reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD or DIAD), proceeds under mild, neutral conditions and can offer different regioselectivity compared to traditional alkylations.[18][19][20][21]
-
Enzymatic Catalysis: For ultimate selectivity, consider biocatalysis. Engineered methyltransferases can provide access to single isomers with near-perfect fidelity.[9][10]
-
Problem 2: Difficulty in Separating N1 and N2 Isomers
Even with optimization, you may obtain an inseparable or poorly separable mixture of isomers.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Systematically screen different eluent systems on TLC plates to maximize the difference in Rf values (ΔRf). If the isomers are basic, adding a small amount of triethylamine to the eluent can improve peak shape and resolution. For acidic compounds, a drop of acetic acid may help.[4]
-
Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina or reversed-phase (C18) silica.[4]
-
-
Attempt Recrystallization or Salt Formation:
-
Recrystallization can be a powerful purification technique if one isomer has a significantly higher propensity to crystallize.[11][15]
-
Converting the isomeric mixture into acid addition salts (e.g., with HCl or H₂SO₄) can alter their physical properties, potentially allowing for selective crystallization of one salt.[15]
-
-
Employ Preparative HPLC or GC:
-
For small-scale purifications or when other methods fail, preparative HPLC or GC are powerful, albeit more resource-intensive, options.[15]
-
Problem 3: Low or No Yield of Methylated Product
If the starting material is not consumed or the yield is poor, consider the following.
Troubleshooting Steps:
-
Verify Reagent Quality and Reaction Setup:
-
Ensure all reagents are pure and dry. Methylating agents can degrade, and water can quench the base.[4] Use anhydrous solvents.
-
Confirm the base is strong enough to fully deprotonate the pyrazole N-H. For pyrazoles with electron-withdrawing groups, a stronger base like NaH or KHMDS may be necessary.[4]
-
-
Address Low Reactivity:
-
If the pyrazole is deactivated by electron-withdrawing groups, you may need to increase the reaction temperature or use a more reactive methylating agent.[4]
-
-
Check for Side Reactions:
-
Monitor the reaction by TLC or LC-MS to detect potential side products. Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or prolonged reaction times.[4]
-
Data Presentation: Impact of Conditions on Regioselectivity
The following table summarizes literature-reported outcomes for the N-alkylation of 3-nitropyrazole, illustrating the influence of the electrophile on the N1/N2 isomer ratio.
| Entry | Electrophile (R-X) | Base/Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃/DMSO | 19:1 | 83 | [16] |
| 2 | Propyl Iodide | K₂CO₃/DMSO | 7:1 | 20 | [16] |
| 3 | Isopropyl Iodide | K₂CO₃/DMSO | 10:1 | 11 | [16] |
| 4 | Cinnamyl Bromide | K₂CO₃/DMSO | >20:1 | 80 | [16] |
| 5 | Cyclohexyl Iodide | K₂CO₃/DMSO | 1.5:1 | 21 | [16] |
Data synthesized from J. Org. Chem. 2017, 82, 15, 7791–7803.[16] This data clearly shows that while N1 is generally favored for 3-nitropyrazole, the selectivity is highly dependent on the steric nature of the alkylating agent, with bulky secondary halides like cyclohexyl iodide giving significantly poorer selectivity.[16]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using a Masked Methylating Agent
This protocol is adapted from a high-selectivity method using an α-halomethylsilane.[4][6]
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Potassium Hexamethyldisilazide (KHMDS) (1.2 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium Fluoride (TBAF) solution (1.0 M in THF, 2.0 equiv)
-
Water
Procedure:
-
N-Alkylation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS until the starting pyrazole is consumed.[4]
-
-
Protodesilylation (Deprotection):
-
Upon completion of the N-alkylation step, add TBAF solution (2.0 equiv) and water (10 volumes relative to THF) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[4][6]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[4]
-
Protocol 2: NMR Analysis for Regioisomer Identification (NOESY)
This protocol outlines the use of 2D NOESY to definitively assign the structure of an N-methylated pyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acs.figshare.com [acs.figshare.com]
- 18. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 21. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Overcoming Aqueous Solubility Issues in Pyrazole-5-Carboxylate Esters
Welcome to the Application Science Support Center. Pyrazole-5-carboxylate esters are highly valuable scaffolds in medicinal chemistry and agrochemicals. However, their high crystal lattice energy and lipophilicity often result in severe aqueous solubility bottlenecks during biological testing and formulation.
This guide provides mechanistic troubleshooting, validated protocols, and strategic workflows to help researchers, scientists, and drug development professionals overcome these challenges without compromising the chemical integrity of their compounds.
Strategic Solubilization Workflow
Before altering your compound or assay, consult the decision matrix below to identify the most thermodynamically and biologically appropriate solubilization pathway for your specific pyrazole ester.
Decision matrix for selecting pyrazole-5-carboxylate solubilization strategies.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my pyrazole-5-carboxylate ester crashing out of aqueous media, whereas the free acid analog dissolves easily? A1: The solubility difference is driven by ionization and lipophilicity. The free carboxylic acid can ionize at physiological pH, forming a highly water-soluble carboxylate anion. Esterification masks this ionizable group, significantly increasing the molecule's partition coefficient (LogP). Furthermore, the planar pyrazole core engages in strong intermolecular π−π stacking, which increases the crystal lattice energy. It becomes thermodynamically unfavorable for water molecules to disrupt this solid-state lattice[1].
Q2: I tried adjusting the pH of my buffer to 8.5 to force the ester into solution, but my LC-MS shows a different mass. What happened? A2: You have likely degraded your compound. Pyrazole-5-carboxylate esters—especially those with electron-withdrawing substituents on the pyrazole ring—are highly susceptible to base-catalyzed ester hydrolysis. At pH 8 and above, hydroxide ions attack the ester carbonyl, cleaving it back into the pyrazole-5-carboxylic acid and the corresponding alcohol. Literature demonstrates that certain pyrazole ester derivatives degrade rapidly in pH 8 buffers, exhibiting a half-life of just 1-2 hours[2]. Corrective Action: Avoid alkaline pH adjustments for esterified pyrazoles[3]. If pH adjustment is mandatory for other functional groups on the molecule, maintain a slightly acidic to neutral environment (pH 5.0 - 7.2).
Q3: How effective are co-solvents versus surfactants for these specific scaffolds? A3: While co-solvents (like DMSO or ethanol) disrupt water's hydrogen-bond network to accommodate the hydrophobic ester, they often require high concentrations (>10% v/v) to maintain equilibrium solubility, which is highly toxic in cell-based assays[3]. Surfactants (e.g., Sodium Lauryl Sulfate or Polysorbate-80) form micelles that encapsulate the lipophilic pyrazole ester. Studies on similar lipophilic heterocyclic drugs demonstrate that micellar solubilization yields a significantly higher, linear increase in aqueous solubility compared to standard co-solvents[4].
Q4: Can I formulate these esters for in vivo dosing without using harsh organic solvents? A4: Yes. For in vivo applications where organic solvents must be minimized, encapsulation into nanoparticles or cyclodextrin inclusion complexes is highly effective. Loading pyrazole derivatives into cationic polymer nanoparticles via nanoprecipitation has successfully circumvented water-insolubility while enabling controlled release in biological media[5]. Alternatively, supramolecular macrocycles like cyclodextrins can form stable host-drug complexes that shield the hydrophobic ester from the aqueous environment, significantly enhancing bioavailability[6].
Quantitative Comparison of Solubilization Techniques
The following table summarizes the expected outcomes when applying different formulation strategies to pyrazole-5-carboxylate esters:
| Technique | Primary Mechanism | Max Relative Solubility Increase | In Vitro Biocompatibility | Hydrolysis Risk |
| Co-solvency (DMSO/EtOH) | Lowers dielectric constant of water | 5x - 50x | Low (Toxic >1% v/v) | Low |
| Micellar Solubilization | Hydrophobic encapsulation | 100x - 500x | Moderate (Surfactant dependent) | Low |
| Cyclodextrin Complexation | Host-guest inclusion complex | 50x - 200x | High | Very Low (Shields ester) |
| pH Adjustment (Alkaline) | Ionization of secondary groups | Variable | High | Critical (Ester Cleavage) |
| Nanoprecipitation | Amorphous solid dispersion | >1000x | High | Low |
Data synthesized from established pharmaceutical formulation parameters[4][5][7].
Self-Validating Experimental Protocols
Protocol A: Micellar Solubilization Screening (Self-Validating Assay)
Causality & Validation: This protocol uses a thermodynamic equilibration step to ensure maximum saturation is reached. The critical self-validating step is the syringe filtration prior to UV-Vis/HPLC analysis; this ensures you are measuring true dissolved compound rather than a fine, undissolved suspension that would falsely inflate solubility readings[3][4].
Materials:
-
Target pyrazole-5-carboxylate ester
-
Polysorbate-80 (Tween 80) and Sodium Lauryl Sulfate (SLS)
-
0.1 M Phosphate Buffer (pH 6.5 - chosen to prevent ester hydrolysis)
-
0.22 µm PTFE syringe filters
Step-by-Step Methodology:
-
Standard Curve Generation: Prepare a stock solution of your pyrazole ester in 100% methanol (20 µg/mL). Create serial dilutions (2-10 µg/mL) and measure absorbance at your compound's λmax (typically 230-260 nm for pyrazoles) to generate a Beer's Law standard curve[4].
-
Vehicle Preparation: Prepare three aqueous vehicles:
-
Vehicle A: Buffer only (Control)
-
Vehicle B: Buffer + 1% w/v Polysorbate-80
-
Vehicle C: Buffer + 1% w/v SLS
-
-
Equilibration: Add an excess amount of the solid pyrazole ester (e.g., 10 mg) to 5 mL of each vehicle in tightly sealed glass vials[3].
-
Agitation: Place the vials on an orbital shaker at 25°C for 24 hours. Causality: 24 hours is required to overcome the high crystal lattice energy and reach a true thermodynamic equilibrium[4].
-
Filtration (Validation Step): Carefully withdraw 1 mL of the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. Do not skip this step, or suspended nanoparticles will cause light scattering and false-positive solubility data[3].
-
Quantification: Dilute the filtered solution with methanol (if necessary to fit the linear range) and measure the concentration against your standard curve.
Protocol B: Nanoprecipitation for In Vivo Dosing
Causality & Validation: This method relies on the rapid desolvation of the pyrazole ester when transitioning from a water-miscible organic solvent into an aqueous phase containing a stabilizer. This traps the drug in an amorphous, highly soluble nanoparticle state before it can crystallize[5].
Step-by-Step Methodology:
-
Organic Phase: Dissolve 5 mg of the pyrazole-5-carboxylate ester and 10 mg of a biocompatible polymer (e.g., PLGA or a cationic copolymer) in 1 mL of acetone. Causality: Acetone is chosen because it easily dissolves the ester and is highly miscible with water[3][5].
-
Aqueous Phase: Prepare 10 mL of Milli-Q water containing 0.5% w/v Polysorbate-80 as a stabilizing surfactant.
-
Precipitation: Under rapid magnetic stirring (1000 rpm), inject the organic phase dropwise into the aqueous phase using a syringe. The solution will immediately turn faintly opalescent, indicating nanoparticle formation[5].
-
Solvent Evaporation: Leave the mixture stirring uncovered for 4-6 hours in a fume hood to evaporate the acetone.
-
Validation: Analyze the resulting dispersion via Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) < 0.2 and a particle size < 200 nm, ensuring a stable, homogenous colloidal dispersion suitable for dosing[5].
References
-
RSC Publishing. "Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach".[Link]
-
ResearchGate. "Techniques for solubility enhancement of poorly soluble drugs: An overview".[Link]
-
Appconnect. "FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?". [Link]
-
Bio-Research. "The effect of cosolvents and surfactants on the aqueous solubility of irbesartan".[Link]
-
PMC. "Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation".[Link]
-
PMC. "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase".[Link]
Sources
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-research.com.ng [bio-research.com.ng]
- 5. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Preventing spontaneous ester hydrolysis of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate during storage
An in-depth guide to the chemical stability and optimal storage of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical research and development. This document provides senior-level scientific guidance on preventing hydrolytic degradation, troubleshooting stability issues, and implementing robust analytical methods for quality control.
Introduction: The Challenge of Ester Stability in Heterocyclic Compounds
Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative frequently utilized as a building block in the synthesis of biologically active molecules. The stability of the methyl ester functional group is paramount to ensuring the compound's integrity, purity, and reactivity in subsequent synthetic steps. However, like many esters, it is susceptible to spontaneous hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol.[1] This degradation can be catalyzed by trace amounts of acid or base, making it a significant concern during long-term storage.[2][3]
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for understanding and preventing this degradation. We will explore the underlying chemical mechanisms, offer practical solutions in a frequently asked questions (FAQ) format, provide detailed troubleshooting protocols, and outline validated methods for assessing the compound's stability.
Frequently Asked Questions (FAQs) on Compound Stability
Q1: I've stored my methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate solid at room temperature for a few months and now suspect it's degrading. What is the likely cause?
A1: The most probable cause of degradation is spontaneous ester hydrolysis. This occurs when the ester group reacts with ambient moisture from the air, breaking down into 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid and methanol.[1][4] This reaction can be accelerated by trace acidic or basic impurities on the glassware or in the compound itself.[2] The pyrazole ring itself is generally stable, but ester functional groups are known to be susceptible to this type of degradation.[5][6]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize hydrolysis, you must rigorously control the compound's exposure to moisture. The ideal storage protocol involves a multi-layered approach:
-
Temperature: Store at low temperatures, either refrigerated (2-8 °C) or frozen (≤ -20 °C), to significantly reduce the rate of chemical reactions.[2]
-
Atmosphere: The compound should be stored under a dry, inert atmosphere.[7] Displacing air with a gas like nitrogen or argon minimizes contact with both oxygen and, more critically, water vapor.[8][9][10][11]
-
Moisture Control: Use a desiccant. Placing the sealed vial inside a secondary container, such as a desiccator or a sealed bag containing a desiccant pouch (e.g., silica gel or molecular sieves), provides an additional layer of protection against moisture ingress.[12][13][14]
-
Container: Store the compound in a tightly sealed, high-quality glass vial, such as an amber vial with a PTFE-lined cap, to prevent moisture permeation and light exposure.[5][15]
Q3: How can I visually or analytically detect if my compound has started to hydrolyze?
A3: There are several indicators of degradation:
-
Physical Appearance: While the ester and its corresponding acid may be white solids, degradation can sometimes be accompanied by a change in the physical state (e.g., clumping due to moisture absorption) or, in some cases, discoloration due to other minor degradation pathways.[5]
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The carboxylic acid hydrolysis product is significantly more polar than the parent ester. On a normal-phase silica TLC plate, the acid will appear as a new spot with a much lower Rf value (it will not travel as far up the plate).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a decrease in the peak area of the parent compound and the emergence of a new, earlier-eluting peak corresponding to the more polar carboxylic acid. A photodiode array (PDA) detector can be used to assess peak purity.[5]
Q4: Can the tert-butyl group on the pyrazole ring influence the rate of hydrolysis?
A4: Yes, the substituents on the ester can influence the rate of hydrolysis. The bulky tert-butyl group at the 3-position of the pyrazole ring may offer some steric hindrance around the ester carbonyl group.[2] This steric bulk can make it more difficult for a water or hydroxide molecule to attack the electrophilic carbon of the ester, potentially slowing the rate of hydrolysis compared to a less hindered ester. However, this effect does not prevent hydrolysis, and the rigorous storage conditions outlined above remain essential.
Troubleshooting Guide for Suspected Hydrolysis
This section provides a systematic approach to diagnosing and addressing stability issues with your compound.
Issue 1: A New, Low-Rf Spot is Observed on a TLC Plate
-
Plausible Cause: This strongly suggests the formation of the more polar 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, run a co-spot on the TLC plate. Spot your stored compound, a fresh (or known good) sample of the ester, and a sample of the suspected acid (if available) side-by-side. The new spot should co-elute with the acid standard.
-
Quantitative Analysis: Use HPLC to determine the percentage of the impurity present. This will inform whether the material is still usable for your specific application.
-
Corrective Action: Immediately transfer the remaining material to a fresh, dry vial, purge with inert gas, and store under the recommended conditions (frozen, in a desiccator). Re-purification via column chromatography or recrystallization may be necessary if the purity level is unacceptable.
-
Issue 2: Inconsistent Results in Biological Assays or Chemical Reactions
-
Plausible Cause: The presence of the carboxylic acid impurity can interfere with subsequent steps. It may have different solubility, reactivity, or biological activity, and its presence reduces the molar equivalence of the active ester.
-
Troubleshooting Steps:
-
Purity Check: Immediately perform an HPLC or NMR analysis on the sample being used to confirm its purity.
-
Review Preparation: Examine how stock solutions are prepared. Using protic or un-dried solvents can accelerate hydrolysis in solution. Stock solutions should be prepared fresh in high-purity, anhydrous solvents.
-
Isolate and Test: If feasible, isolate the impurity and test its activity in your assay to understand its potential impact.
-
dot graph TD { A[Suspected Degradation] --> B{Perform TLC Analysis}; B --> C[New Low-Rf Spot Observed?]; C -- Yes --> D{Potential Hydrolysis Product}; C -- No --> E[Consider Other Degradation Pathways or Impurities]; D --> F[Confirm Identity via HPLC/MS]; F --> G{Quantify Impurity Level}; G --> H{Is Purity Acceptable?}; H -- No --> I[Purify Material]; H -- Yes --> J[Use with Caution & Implement Correct Storage]; I --> K[Implement Correct Storage Protocol]; J --> K; E --> F; } Caption: Troubleshooting workflow for suspected compound hydrolysis.
Experimental Protocols
Protocol 1: Optimal Long-Term Storage of Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate
Objective: To provide a step-by-step procedure for storing the solid compound to minimize hydrolytic degradation.
Materials:
-
High-quality amber glass vial with a PTFE-lined screw cap.
-
Source of dry inert gas (Nitrogen or Argon) with tubing.
-
Desiccator cabinet or a sealable secondary container.
-
Desiccant pouches (e.g., silica gel).
-
-20°C freezer.
Procedure:
-
Ensure the compound is completely dry and free of residual solvents before storage. If necessary, dry the material under high vacuum for several hours.
-
Place the solid compound into the clean, dry amber glass vial. Do not fill the vial more than halfway to allow for an adequate headspace of inert gas.
-
Insert a gentle stream of inert gas into the vial for 30-60 seconds to displace all the air and moisture.
-
While maintaining the positive flow of inert gas, securely tighten the PTFE-lined cap.
-
Seal the vial with laboratory film (e.g., Parafilm®) around the cap for an extra barrier.
-
Place the sealed vial inside a labeled secondary container (e.g., a small, sealable plastic box) along with a desiccant pouch.
-
Store the secondary container in a -20°C freezer.
-
When removing the compound for use, allow the entire secondary container to warm to room temperature before opening the vial. This critical step prevents condensation of atmospheric moisture onto the cold solid.
Protocol 2: HPLC Method for Assessing Purity and Detecting Hydrolysis
Objective: To provide a reverse-phase HPLC method for separating and quantifying methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate from its carboxylic acid degradant.
Instrumentation & Columns:
-
HPLC System: With UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection λ | 220 nm (or optimal λ from UV scan) |
| Gradient | 30% B to 95% B over 10 min, hold at 95% B for 2 min |
Expected Elution Profile:
-
Hydrolysis Product (Acid): Expected to elute first due to its higher polarity.
-
Parent Compound (Ester): Expected to elute later due to its higher hydrophobicity.
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL.
-
Inject the sample onto the HPLC system and acquire the chromatogram.
-
Integrate the peak areas for the parent compound and any impurity peaks. Calculate the purity as a percentage of the total peak area.
`dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} ` Caption: Mechanism of acid- or base-catalyzed ester hydrolysis.
Conclusion
The chemical stability of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate is critically dependent on the exclusion of moisture. Spontaneous hydrolysis to its corresponding carboxylic acid is the primary degradation pathway and can be effectively mitigated through a stringent storage protocol. By implementing the recommended conditions—low temperature, an inert atmosphere, and the use of desiccants—researchers can ensure the long-term integrity and purity of this valuable synthetic intermediate. Regular analytical monitoring via TLC or HPLC is advised to confirm purity before use in sensitive applications.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Sorbent Systems. Desiccants for Industrial Chemical shipping & storage containers. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. [Link]
-
Fiveable. (2025, August 15). Ester Hydrolysis Definition. [Link]
-
Chemguide. Mechanism for the acid catalysed hydrolysis of esters. [Link]
-
RCSB PDB. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
Super Dry Systems. What Is Desiccant and the Many Uses for It. [Link]
-
SorbentSystems.com. Desiccant Types. [Link]
-
PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]
-
WestAir Gases. (2025, August 11). What Is an Inert Gas?. [Link]
-
Wikipedia. Inert gas. [Link]
-
Linde. Inerting in the chemical industry. [Link]
- Awas, M. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55, 492-501.
-
Air Products. Nitrogen. [Link]
-
Save My Exams. (2026, February 24). Ester Hydrolysis. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ACS Publications. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
ResearchGate. Hydrolysis reaction of pyrazinoate esters to POA and the corresponding.... [Link]
-
Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. [Link]
-
Chemguide. Hydrolysing esters. [Link]
-
alevelchem.com. Ester hydrolysis. [Link]
-
ResearchGate. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
ACS Publications. (2008, February 20). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. [Link]
-
R Discovery. (2010, November 1). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. [Link]
-
ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
-
University of California, Berkeley. Practices for Proper Chemical Storage. [Link]
-
ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]
-
Taylor & Francis. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
University of Florida. Chemical Storage Guidelines. [Link]
-
PCC Group. (2023, May 24). Esters. [Link]
-
National Center for Biotechnology Information. (2013). A methodology for detection and quantification of esterase activity. [Link]
-
National Institutes of Health. Chemical Segregation and Storage Table. [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. psiberg.com [psiberg.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Inert gas - Wikipedia [en.wikipedia.org]
- 8. westairgases.com [westairgases.com]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 10. Nitrogen [airproducts.me]
- 11. ossila.com [ossila.com]
- 12. desiccantpak.com [desiccantpak.com]
- 13. What Is Desiccant and the Many Uses for It | Super-Dry [superdrysystems.com]
- 14. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 15. csuohio.edu [csuohio.edu]
Optimizing reaction time and temperature for pyrazole-5-carboxylate derivatives
Technical Support Center: Optimizing Pyrazole-5-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of pyrazole-5-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of reaction time and temperature. Here, you will find a curated collection of troubleshooting advice and frequently asked questions (FAQs) designed to address specific experimental challenges, enhance reaction efficiency, and ensure the regioselective integrity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of pyrazole-5-carboxylate derivatives, with a focus on optimizing reaction time and temperature for improved yield and purity.
Q1: My reaction yield is consistently low. What are the primary factors related to time and temperature that I should investigate?
A1: Low yield is a frequent challenge that can often be traced back to suboptimal reaction kinetics or product/reagent degradation. Both time and temperature are critically linked to these outcomes.
-
Causality of Temperature: The reaction temperature provides the necessary activation energy for the cyclocondensation and subsequent dehydration steps.
-
Insufficient Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of starting materials even after extended periods.
-
Excessive Temperature: Conversely, temperatures that are too high can lead to the degradation of sensitive starting materials (like some hydrazine derivatives) or the desired pyrazole product. It can also promote the formation of side products through alternative reaction pathways. For instance, in certain silver-catalyzed syntheses of trifluoromethylated pyrazoles, increasing the temperature from ambient to 60 °C improved the yield, but further increases were detrimental.[1]
-
-
Causality of Reaction Time: Time is the dimension over which the reaction progresses toward completion.
-
Insufficient Time: Prematurely stopping the reaction is a common cause of low yield, leaving significant amounts of unreacted starting materials.
-
Excessive Time: Prolonging the reaction unnecessarily, especially at elevated temperatures, increases the risk of product degradation and the formation of impurities.
-
Troubleshooting Steps:
-
Establish a Baseline: Begin with conditions reported in the literature for a similar substrate. If none exist, start at room temperature for reactions known to be facile, or a moderate temperature (e.g., 50-60 °C) for cyclocondensations.
-
Systematic Temperature Screening: Set up small-scale parallel reactions, increasing the temperature in 15-20 °C increments (e.g., 40 °C, 60 °C, 80 °C).
-
Reaction Monitoring: The most crucial step is to monitor progress. Use Thin-Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 1-2 hours) to track the consumption of the limiting reagent. The optimal time is the point at which the starting material is no longer visible, without a significant increase in impurity spots. Conventional methods may require reflux for 5-6 hours or more to achieve completion.[2]
Q2: I am observing a mixture of regioisomers (e.g., 1,3- and 1,5-substituted pyrazoles). How do reaction temperature and solvent choice influence regioselectivity?
A2: The formation of regioisomers from unsymmetrical 1,3-dicarbonyl compounds (or their equivalents) and substituted hydrazines is a classic challenge governed by the site of the initial nucleophilic attack. Temperature and solvent can influence the kinetic and thermodynamic control of this process.
-
Mechanism of Regioselection: The reaction typically proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by cyclization and dehydration. The relative electrophilicity of the two carbonyl carbons and steric hindrance determines the initial point of attack, leading to different regioisomers.[3][4]
-
Influence of Reaction Conditions:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the most rapidly formed product, which often results from the attack on the less sterically hindered or more electrophilic carbonyl. At higher temperatures, the reaction may approach thermodynamic equilibrium, allowing for the reversal of the initial addition and favoring the formation of the more stable pyrazole isomer.[5]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents like ethanol can stabilize transition states through hydrogen bonding, while aprotic solvents may favor different reaction pathways. For instance, cyclocondensation of an aryl hydrazine with 1,3-diketones in aprotic dipolar solvents like DMF can give better results and regioselectivity compared to polar protic solvents like ethanol.[5] In some cases, using the hydrochloride salt of an arylhydrazine can favor the formation of the 1,3-regioisomer, while the corresponding free base hydrazine leads exclusively to the 1,5-regioisomer.[6]
-
Troubleshooting Steps:
-
Temperature Adjustment: If you are getting an undesired mixture, first try running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period to favor the kinetic product. Conversely, running the reaction at reflux in a high-boiling solvent may favor the thermodynamic product.
-
Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, acetonitrile, DMF, and toluene, to see how they impact the isomeric ratio.[7]
-
Reagent Form: As noted, investigate the use of both the free base hydrazine and its hydrochloride salt, as this can dramatically shift the regiochemical outcome.[6]
Q3: My reaction is proceeding very slowly or has stalled. Is it safe to simply increase the heat and extend the time?
A3: While insufficient temperature is a likely cause for a stalled reaction, a measured and systematic approach is superior to arbitrarily increasing heat.
-
Potential Causes for a Stalled Reaction:
-
Sub-optimal Temperature: The activation energy barrier is not being overcome.
-
Reagent Purity: Impurities in starting materials or degraded reagents can inhibit the reaction.[2]
-
Catalyst Inactivity: If using a catalyst, it may be poisoned or inefficient under the current conditions.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent at the current temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
-
Microwave-Assisted Synthesis: For slow reactions, microwave-assisted organic synthesis (MAOS) is a powerful alternative. It can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvents.[2][8]
Data Summary and Reference Conditions
The following table summarizes typical starting conditions for common pyrazole-5-carboxylate synthesis routes. These should be considered as starting points for optimization.
| Synthesis Route | Key Reactants | Typical Solvent | Catalyst | Temperature (°C) | Time (h) | Avg. Yield (%) | Reference |
| Cyclocondensation | 1,3-Diketone + Aryl Hydrazine | Ethanol | Acetic Acid (cat.) | Reflux (78 °C) | 4-8 | 70-90 | [3] |
| Cycloaddition | Ethyl Diazoacetate + α-Methylene Carbonyl | Acetonitrile | DBU | Room Temp | 2-6 | 65-90 | [5][9] |
| From Enaminodiketones | Enaminodiketone + t-Butylhydrazine HCl | Ethanol | None | Reflux (78 °C) | 3-5 | 73-94 | [3] |
| Palladium-Catalyzed C-H Arylation | Pyrazole-4-carboxylate + Aryl Bromide | DMA | PdCl(C3H5)(dppb) | 150 °C | 12-24 | 80-90 | [10] |
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Aryl-3-Substituted-1H-pyrazole-5-carboxylate via Cyclocondensation
This protocol details the synthesis from a 1,3-dicarbonyl equivalent and provides a framework for optimizing time and temperature.
1. Materials:
-
Substituted 1,3-dicarbonyl compound (1.0 eq)
-
Arylhydrazine hydrochloride (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
2. General Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (10 mL per mmol of dicarbonyl).
-
Add the arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using TLC.
3. Optimization Workflow:
Caption: Experimental workflow for time and temperature optimization.
4. Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.[11]
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[11]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (2008). Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). ResearchGate. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. (n.d.). ResearchGate. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. [Link]
-
Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. (n.d.). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing. [Link]
-
Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. (2013). 15th Brazilian Meeting on Organic Synthesis. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 10. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate vs ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate reactivity
An objective comparison of the reactivity of two closely related heterocyclic compounds, methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate and ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate, is essential for researchers in medicinal chemistry and materials science. While their structural difference is minor—a methyl versus an ethyl group on the ester functionality—this variation can have significant implications for reaction kinetics, yield, and the overall synthetic strategy. This guide provides a detailed analysis of their comparative reactivity, supported by theoretical principles and detailed experimental protocols for validation.
Structural and Electronic Profile
The two molecules share the same core structure: a 1,3,5-substituted pyrazole ring. The key difference lies in the ester group at the 5-position.
| Compound | Molecular Formula | Molecular Weight | Structure |
| Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | 196.25 g/mol | |
| Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | C11H18N2O2 | 210.27 g/mol |
The primary determinant of their differential reactivity is the steric hindrance offered by the ester's alkyl group. The ethyl group is sterically more demanding than the methyl group. This difference directly influences the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, a key step in most reactions involving the ester group.
Electronic effects, in this case, are largely negligible. The inductive effect of an ethyl group is only slightly more electron-donating than a methyl group, leading to an insignificant difference in the electrophilicity of the carbonyl carbon. Therefore, steric hindrance is the dominant factor.
Comparative Reactivity Analysis: A Mechanistic Perspective
The most common reactions for these molecules involve nucleophilic acyl substitution at the ester carbonyl. These reactions proceed through a tetrahedral intermediate. The rate-determining step is often the formation of this intermediate.
HPLC Method Validation for Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate Purity Analysis: A Comparative Guide
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical rigor applied to these building blocks must evolve.[1] is a critical pyrazole derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors.
The structural nuances of this compound—specifically the bulky tert-butyl group, the N-methyl substitution, and the carboxylate ester—present unique chromatographic challenges. During its synthesis, structurally similar impurities, such as des-methyl variants or regioisomers, are frequently generated. To avoid downstream synthetic failures, analytical scientists must design methods that go beyond generic protocols. This guide objectively compares stationary phase chemistries for this specific application and outlines a self-validating protocol grounded in the latest[2].
Comparative Analysis: C18 vs. Biphenyl Stationary Phases
The default choice for most Reversed-Phase HPLC (RP-HPLC) methods is a standard C18 (octadecylsilane) column. However, standard C18 phases often struggle to resolve pyrazole regioisomers because they rely almost exclusively on dispersive [3]. In our target molecule, the highly non-polar tert-butyl group dominates the overall hydrophobicity, effectively masking the subtle electronic differences between N-methyl regioisomers and leading to peak co-elution.
The Causality of Experimental Choice: To overcome this limitation, we transition to a Biphenyl stationary phase. The biphenyl chemistry offers orthogonal selectivity by combining standard hydrophobic retention with strong π−π interactions. The electron-deficient pyrazole ring of the analyte interacts differently with the biphenyl π -electrons depending on the exact spatial arrangement of the methyl and carboxylate groups. This mechanistic shift transforms a co-elution problem into baseline resolution.
Fig 2. Chromatographic separation mechanisms for pyrazole regioisomers.
Experimental Protocol: A Self-Validating HPLC Workflow
A robust analytical method must function as a self-validating system. This requires incorporating System Suitability Testing (SST) criteria directly into the run sequence to ensure the instrument is performing to specification before any sample data is reported or integrated.
Materials and Reagents:
-
Analyte: Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (Reference Standard, Purity ≥ 99.0%).
-
Columns:
-
Alternative A: Standard C18 (150 mm x 4.6 mm, 3.5 µm).
-
Alternative B: Biphenyl (150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The low pH of ~2.0 ensures the pyrazole nitrogen remains in a consistent protonation state, preventing peak tailing secondary to silanol interactions).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute to working concentrations (10–150 µg/mL) using the initial mobile phase composition (20% B) to prevent solvent-mismatch peak distortion.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Causality: Precise temperature control is critical, as π−π interactions on the Biphenyl column are highly sensitive to thermal fluctuations).
-
Injection Volume: 5.0 µL.
-
Detection: UV at 235 nm.
-
-
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band).
-
2.0 - 10.0 min: 20% → 80% B (Linear gradient for elution).
-
10.0 - 12.0 min: 80% B (Column wash).
-
12.0 - 15.0 min: 20% B (Re-equilibration).
-
-
System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. The system validates itself for the analytical run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates (N) > 5000, and the tailing factor ( Tf ) ≤ 1.5.
Fig 1. ICH Q2(R2) compliant HPLC method development and validation workflow.
Method Validation (ICH Q2(R2) Framework)
Validation was executed in strict accordance with the updated [4], which emphasize a lifecycle approach and robustness.
-
Specificity & Selectivity: Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. Spiked samples containing known regioisomers were injected. The Biphenyl column achieved a baseline resolution ( Rs ) of 2.8 between the target compound and its closest isomer, whereas the C18 column yielded an Rs of 1.1 (incomplete separation).
-
Linearity and Range: The method demonstrated excellent linearity over the working range of 10 to 150 µg/mL. The correlation coefficient ( R2 ) was evaluated using linear regression analysis.
-
Accuracy and Precision: Accuracy was determined via recovery studies at 80%, 100%, and 120% of the target concentration. Precision (intra-day and inter-day) was assessed by calculating the %RSD of multiple preparations.
Quantitative Data Summary
| Validation Parameter | Standard C18 Column | Biphenyl Column | ICH Q2(R2) Acceptance Criteria |
| Specificity (Resolution, Rs ) | 1.1 (Co-elution) | 2.8 (Baseline) | Rs≥1.5 |
| Linearity ( R2 ) | 0.9985 | 0.9998 | ≥0.999 |
| LOD / LOQ (µg/mL) | 2.5 / 8.0 | 1.2 / 3.5 | S/N ≥ 3 (LOD) / ≥ 10 (LOQ) |
| Accuracy (% Recovery) | 97.5% - 101.2% | 99.1% - 100.5% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 1.8% | 0.6% | ≤2.0% |
| Peak Tailing Factor ( Tf ) | 1.6 | 1.1 | ≤1.5 |
Data Interpretation: The comparative data clearly illustrates that while the C18 column meets basic precision criteria, it fails the critical specificity requirement for resolving closely related pyrazole impurities. The Biphenyl column not only provides superior resolution but also improves peak shape (lower tailing factor). This sharper peak geometry directly enhances the signal-to-noise ratio, thereby lowering the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Conclusion
For the purity analysis of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate, relying solely on hydrophobic retention (C18) introduces a significant risk of overestimating API purity due to isomer co-elution. By leveraging the orthogonal π−π selectivity of a Biphenyl stationary phase, analytical scientists can develop a highly specific, ICH Q2(R2)-compliant method. This optimized approach serves as a robust, self-validating control system, ensuring the integrity of pharmaceutical intermediates before they proceed to downstream synthesis.
References
-
"A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity". IJCPA. Available at: [Link]
-
"Validation of Analytical Procedures Q2(R2)". International Council for Harmonisation (ICH). Available at: [Link]
-
"ICH Q2(R2) Validation of Analytical Procedures". QbD Group. Available at: [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to Validating GC-MS Protocols for Pyrazole-5-Carboxylate Derivatives
For Immediate Release
In the landscape of pharmaceutical and agrochemical development, pyrazole-5-carboxylate derivatives stand out for their significant biological activities, ranging from anti-inflammatory to herbicidal properties.[1][2] The robust and reliable quantification of these compounds is paramount for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical tool for this purpose. However, the successful implementation of GC-MS hinges on the meticulous validation of the analytical protocol.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of critical aspects of GC-MS protocol validation for pyrazole-5-carboxylate derivatives. Moving beyond a simple checklist of steps, we delve into the causality behind experimental choices, ensuring a scientifically sound and defensible validation process.
The Foundation of Trust: Understanding Validation Parameters
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[3][4] For GC-MS analysis of pyrazole-5-carboxylate derivatives, this translates to ensuring the method is specific, accurate, precise, and robust. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for these validation characteristics.[3][5][6]
| Validation Parameter | Objective | Key Considerations for Pyrazole-5-Carboxylate Derivatives |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components, impurities, or degradation products.[3][4] | Potential for co-eluting isomers or structurally similar compounds. The complex fragmentation patterns of pyrazoles necessitate careful selection of quantifier and qualifier ions.[7][8] |
| Linearity and Range | To establish a direct proportional relationship between the analyte concentration and the instrument's response over a defined range. | The derivatization step can influence linearity. The range should encompass expected sample concentrations, from residual levels to active ingredient concentrations. |
| Accuracy | To determine the closeness of the measured value to the true value.[3] | Assessed by spike-recovery experiments in the actual sample matrix. The efficiency of the extraction and derivatization steps significantly impacts accuracy. |
| Precision | To measure the degree of agreement among individual test results when the method is applied repeatedly.[5] This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Variability can be introduced during sample preparation, derivatization, and injection. A low relative standard deviation (RSD) is indicative of good precision.[9] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.[5] | Crucial for impurity profiling and residue analysis. Signal-to-noise ratio is a common method for estimation. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] | Parameters to test include GC oven temperature ramp rate, injector temperature, flow rate, and derivatization reaction time and temperature. |
The Critical Step: Derivatization Strategies
A significant challenge in the GC-MS analysis of pyrazole-5-carboxylic acids is their inherent polarity and low volatility. Derivatization is, therefore, a crucial prerequisite to convert these analytes into more volatile and thermally stable forms suitable for gas chromatography.[10][11][12]
Comparison of Common Derivatization Reagents:
| Derivatization Reagent | Mechanism | Advantages | Disadvantages |
| Silylating Agents (e.g., BSTFA, MSTFA) | Replaces active hydrogens on the carboxylic acid and pyrazole nitrogen with a trimethylsilyl (TMS) group.[11] | Forms stable derivatives, often with good chromatographic properties. Reagents are readily available.[11] | Sensitive to moisture, which can lead to incomplete derivatization and reagent degradation.[11] Can sometimes produce multiple derivatives for a single analyte. |
| Alkylating Agents (e.g., Alkyl Halides, Diazomethane) | Forms esters from the carboxylic acid group. | Produces stable and volatile derivatives. | Diazomethane is explosive and toxic, requiring specialized handling. Other alkylating agents may require harsh reaction conditions. |
| Acylating Agents (e.g., Anhydrides, Acyl Halides) | Forms mixed anhydrides or other acyl derivatives. | Can improve chromatographic peak shape. | May be less common for carboxylic acids compared to silylating or alkylating agents. |
The choice of derivatization reagent and optimization of the reaction conditions (temperature, time, and reagent excess) are critical for achieving complete and reproducible derivatization, which directly impacts the accuracy and precision of the entire method.[11]
Navigating the Separation: GC Column Selection
The heart of the chromatographic separation lies in the GC column. The choice of the stationary phase is paramount for achieving the desired resolution between the analyte of interest and other components in the sample.[13][14][15]
Comparison of GC Column Stationary Phases:
| Stationary Phase Polarity | Common Phase Composition | Separation Principle | Applicability to Pyrazole-5-Carboxylate Derivatives |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Separates based on boiling point.[14][15] | Suitable for less polar pyrazole derivatives or when separation from non-polar matrix components is required. |
| Intermediate Polarity | (5%-50% Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms) | Offers a balance of boiling point and polarity-based separation. | A good starting point for method development, often providing sufficient selectivity for a range of pyrazole derivatives. |
| Polar | Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWax) | Separates based on polarity and hydrogen bonding capacity.[15] | Can be beneficial for separating more polar pyrazole derivatives, especially those with additional functional groups. |
The internal diameter, film thickness, and length of the column also play crucial roles in separation efficiency, sample capacity, and analysis time.[14][15] For most applications, a 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness provides a good balance.[14]
Experimental Workflows: A Step-by-Step Approach
A robust validation protocol is built upon well-defined experimental workflows. Below are representative protocols for sample preparation, derivatization, and GC-MS analysis.
Protocol 1: Sample Preparation (Solid Matrix)
-
Homogenization: Accurately weigh a representative portion of the solid sample.
-
Extraction: Add a suitable organic solvent (e.g., ethyl acetate, acetonitrile) and perform extraction using techniques like sonication or vortexing.
-
Centrifugation/Filtration: Separate the solid matrix from the solvent extract.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for derivatization.
Protocol 2: Silylation Derivatization (using BSTFA)
-
Reagent Addition: To the dried sample extract, add the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst if necessary (e.g., Trimethylchlorosilane - TMCS).[11] A solvent such as pyridine or acetonitrile can also be used.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
-
Cooling: Allow the reaction mixture to cool to room temperature before GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Utilize a suitable temperature program for the GC oven to separate the components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode (for initial identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity and selectivity in quantitative analysis).
Visualizing the Path to Validation
To better illustrate the interconnectedness of the validation process, the following diagrams outline the key decision points and workflows.
Caption: Decision tree for selecting a derivatization strategy.
Conclusion: A Pathway to Reliable Results
The validation of a GC-MS protocol for pyrazole-5-carboxylate derivatives is a multifaceted process that demands a deep understanding of both the analytical technique and the chemical nature of the analytes. By systematically evaluating and optimizing each stage of the method, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection, researchers can establish a robust and reliable analytical method. This guide provides a framework for making informed decisions, ultimately leading to high-quality, defensible data that is crucial for advancing research and development in the pharmaceutical and agrochemical industries.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
GC Column Types & Selection Guide. Shimadzu. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]
- A kind of preparation method of pyrazole derivatives. Google Patents.
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available from: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. Available from: [Link]
-
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. ACS Publications. Available from: [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available from: [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]
-
Different Types of GC Columns. Phenomenex. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available from: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]
-
(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available from: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available from: [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Therapeutic Goods Administration. Available from: [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Available from: [Link]
-
What Did ICH Q14 Miss On Analytical Method Validation. GMP Compliance Adviser. Available from: [Link]
Sources
- 1. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. consultations.tga.gov.au [consultations.tga.gov.au]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. What Did ICH Q14 Miss On Analytical Method Validation [bioprocessonline.com]
- 7. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 13. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 14. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 15. trajanscimed.com [trajanscimed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
